Suzetrigine
Description
Propriétés
Numéro CAS |
2649467-58-1 |
|---|---|
Formule moléculaire |
C21H20F5N3O4 |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20F5N3O4/c1-9-14(11-4-5-12(22)15(23)16(11)32-3)17(33-20(9,2)21(24,25)26)19(31)29-10-6-7-28-13(8-10)18(27)30/h4-9,14,17H,1-3H3,(H2,27,30)(H,28,29,31)/t9-,14-,17+,20+/m0/s1 |
Clé InChI |
XSQUJFKRXZMOKA-PAFIKIDNSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@H](O[C@@]1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |
SMILES canonique |
CC1C(C(OC1(C)C(F)(F)F)C(=O)NC2=CC(=NC=C2)C(=O)N)C3=C(C(=C(C=C3)F)F)OC |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suzetrigine (VX-548) is a first-in-class, potent, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2] This channel is a genetically and pharmacologically validated target for pain, as it is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[1][2][3] Suzetrigine represents a significant advancement in the development of non-opioid analgesics, offering the potential for effective pain relief without the adverse central nervous system effects and addictive potential associated with opioids.[1][4] This technical guide provides a comprehensive overview of Suzetrigine's mechanism of action on NaV1.8, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and the experimental workflow.
Core Mechanism of Action: Allosteric Modulation of NaV1.8
Suzetrigine exerts its inhibitory effect on NaV1.8 through a novel allosteric mechanism.[1][2] Unlike traditional sodium channel blockers that physically occlude the channel pore, Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein.[1][2] This binding event stabilizes the channel in a closed (resting) state, preventing the conformational changes necessary for channel opening and subsequent sodium ion influx that leads to action potential generation and pain signal propagation.[1][2]
This allosteric inhibition results in a tonic block of NaV1.8, effectively reducing the excitability of nociceptive neurons.[1] A key characteristic of Suzetrigine's interaction with NaV1.8 is its "reverse use-dependence," where inhibition can be relieved by repetitive, strong depolarizations.[5] This suggests a very strong state-dependent affinity, with exceptionally tight binding to the resting state of the channel and weaker binding to the activated state.[5]
Signaling Pathway Diagram
Quantitative Pharmacology
The potency and selectivity of Suzetrigine for NaV1.8 have been extensively characterized using electrophysiological techniques. The following table summarizes the key quantitative data.
| Parameter | Value | Species | Assay Method | Reference |
| IC50 | 0.27 nM | Human | Whole-cell patch-clamp | [5] |
| IC50 | ~0.7 nM | Human | Whole-cell patch-clamp | |
| Selectivity vs. other NaV subtypes | ≥31,000-fold | Human | Electrophysiology | [1][2] |
| Selectivity vs. other molecular targets | >180 targets | Human | Various binding assays | [1][2] |
Experimental Protocols
The characterization of Suzetrigine's mechanism of action relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of compounds on ion channel function in real-time. It allows for the precise control of the cell membrane potential and the measurement of ion currents flowing through the channels.
Objective: To determine the potency (IC50) and state-dependent inhibition of Suzetrigine on NaV1.8 channels.
Cell Preparation:
-
HEK293 cells stably expressing human NaV1.8 are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons are isolated from appropriate species.
-
Cells are plated on glass coverslips for recording.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a NaV1.8-expressing cell.
-
Maintain a holding potential of -100 mV to ensure channels are in the resting state.
-
Apply a series of voltage steps to elicit NaV1.8 currents. A typical protocol to assess resting state inhibition is a depolarizing step to 0 mV for 20-50 ms.
-
To assess inactivated state inhibition, a long depolarizing prepulse (e.g., to -30 mV for 500 ms) is applied to inactivate the channels before the test pulse to 0 mV.
-
Perfuse the cells with increasing concentrations of Suzetrigine and record the resulting inhibition of the peak sodium current.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value for each channel state.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of a compound to its target receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the binding affinity of Suzetrigine to the NaV1.8 channel.
Materials:
-
Membrane preparations from cells expressing high levels of human NaV1.8.
-
A suitable radioligand that binds to NaV1.8. While a specific radiolabeled form of Suzetrigine is not publicly detailed, a labeled analog or a known NaV1.8 ligand could be used in a competitive binding format.
-
Unlabeled Suzetrigine for competition assays.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester for separating bound from free radioligand.
Protocol (Competitive Binding):
-
Incubate the NaV1.8-containing cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled Suzetrigine to the incubation mixture.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of unlabeled Suzetrigine.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a selective NaV1.8 inhibitor like Suzetrigine.
Conclusion
Suzetrigine's mechanism of action as a potent and highly selective allosteric inhibitor of NaV1.8, stabilizing its closed state, provides a novel and targeted approach to pain management. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development of this new class of non-opioid analgesics. The exceptional selectivity of Suzetrigine for NaV1.8 minimizes the potential for off-target effects, contributing to its favorable safety profile observed in clinical trials. As our understanding of the intricate role of NaV1.8 in pain signaling deepens, Suzetrigine and similar molecules hold the promise of transforming the treatment landscape for patients suffering from moderate-to-severe pain.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Suzetrigine: A Novel, Non-Opioid Analgesic for Acute Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Suzetrigine (brand name Journavx), developed by Vertex Pharmaceuticals, is a first-in-class, non-opioid analgesic approved for the management of moderate to severe acute pain.[1][2] As a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, suzetrigine represents a significant advancement in pain therapeutics, offering a peripherally-acting mechanism of action that avoids the central nervous system effects and addictive potential associated with opioids.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of suzetrigine, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on the experimental methodologies employed in its evaluation.
Introduction
The urgent need for effective and safe non-opioid analgesics is a global health priority. Suzetrigine emerges as a promising therapeutic agent, selectively targeting the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in pain signal transmission.[3][4][5] By blocking this channel, suzetrigine effectively dampens the propagation of pain signals to the central nervous system.[2][4] This guide synthesizes the current knowledge on suzetrigine, presenting key data in a structured format to support further research and development in the field of pain management.
Mechanism of Action
Suzetrigine exerts its analgesic effect through the selective, allosteric inhibition of the voltage-gated sodium channel NaV1.8.[3][6] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, stabilizing the channel in its closed state.[3][6][7] This novel mechanism results in tonic inhibition, thereby reducing the excitability of pain-sensing neurons and preventing the transmission of pain signals.[3][6][7]
Pharmacodynamics
Selectivity and Potency
Suzetrigine demonstrates remarkable selectivity for the NaV1.8 channel over other NaV subtypes and a wide range of other molecular targets.[3][6]
| Target | Selectivity vs. NaV1.8 | IC50 (nM) | Reference |
| NaV1.8 | - | 0.68 ± 0.16 | [4] |
| Other NaV Subtypes | ≥ 31,000-fold | - | [3][6] |
| 180 Other Molecular Targets | High Selectivity | - | [3][6] |
In Vitro Studies
The pharmacodynamic properties of suzetrigine were characterized using a combination of electrophysiology and radiolabeled binding assays.
While specific, detailed protocols are proprietary, the general methodology involved whole-cell patch-clamp recordings from cells recombinantly expressing human NaV channels, including NaV1.8, as well as from primary human dorsal root ganglion (DRG) sensory neurons.[4] These studies assessed the inhibitory effect of suzetrigine on sodium currents under various voltage protocols to determine its potency and mechanism of action.
Radiolabeled binding assays were performed to determine the binding affinity of suzetrigine to the NaV1.8 channel.[4] These experiments typically involve incubating membranes from cells expressing the target receptor with a radiolabeled form of the drug candidate and measuring the amount of bound radioactivity.
Pharmacokinetics
Suzetrigine exhibits a pharmacokinetic profile suitable for oral administration.[8]
| Parameter | Value | Reference |
| Tmax (fasting) | ~3 hours | [8] |
| Effective Half-life | ~23.6 hours | [4] |
| Apparent Volume of Distribution | 495 L | [4] |
| Plasma Protein Binding | 99% | [4] |
| Metabolism | Primarily by CYP3A | [4] |
| Excretion | Feces (~49.9%) and Urine (~44%) | [4] |
Drug Interactions
Suzetrigine is a substrate and inducer of CYP3A4.[9][10]
-
CYP3A4 Inhibitors: Strong CYP3A4 inhibitors are contraindicated as they can significantly increase suzetrigine exposure.[8][10]
-
CYP3A4 Inducers: Concomitant use with strong CYP3A4 inducers should be avoided as they can decrease suzetrigine exposure and efficacy.[8]
Clinical Efficacy
The clinical efficacy of suzetrigine for moderate to severe acute pain was established in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials: one in patients following abdominoplasty and the other following bunionectomy.[1][11][12]
Study Design and Endpoints
-
Primary Endpoint: The primary endpoint in both trials was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo, as measured on an 11-point Numeric Pain Rating Scale (NPRS).[12]
-
Key Secondary Endpoints: Included the comparison of SPID48 for suzetrigine versus hydrocodone/acetaminophen (HB/APAP) and the time to achieve a ≥2-point reduction in NPRS compared to placebo.[12]
Efficacy Results
Suzetrigine met the primary endpoint in both trials, demonstrating a statistically significant reduction in pain compared to placebo.[11][12] While not superior to hydrocodone/acetaminophen in terms of overall pain reduction over 48 hours, suzetrigine showed a rapid onset of meaningful pain relief.[11][13]
| Trial | SPID48 Least Squares Mean Difference vs. Placebo (95% CI) | P-value vs. Placebo | Reference |
| Abdominoplasty | 48.4 (33.6, 63.1) | < .001 | [13] |
| Bunionectomy | 29.3 (14.0, 44.6) | .0002 | [13] |
Safety and Tolerability
Across clinical trials, suzetrigine was generally well-tolerated. The most common adverse reactions included itching, muscle spasms, increased blood levels of creatine kinase, and rash.[1] Mild side effects such as nausea, constipation, headache, and dizziness were also reported.[1] Importantly, preclinical and clinical studies have shown no evidence of addictive potential or dependence with suzetrigine.[3][6][14]
Conclusion
Suzetrigine represents a significant innovation in the field of pain management, offering a novel, non-opioid therapeutic option for patients with moderate to severe acute pain. Its unique mechanism of action, high selectivity for NaV1.8, and favorable pharmacokinetic and safety profiles make it a valuable addition to the analgesic armamentarium. Further research may explore its potential in other pain indications and its long-term safety profile. This technical guide provides a foundational understanding of the pharmacological profile of suzetrigine to aid researchers, scientists, and drug development professionals in their ongoing efforts to address the unmet needs in pain treatment.
References
- 1. journavxhcp.com [journavxhcp.com]
- 2. sophion.com [sophion.com]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Suzetrigine Offers Effective Pain Control in Abdominoplasty, Bunionectomy Models [anesthesiologynews.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. fda.gov [fda.gov]
A Technical Guide to the Peripheral Selectivity of Suzetrigine (VX-548)
Executive Summary
Suzetrigine (VX-548) is a first-in-class, non-opioid analgesic for the treatment of moderate-to-severe acute pain.[1] Its therapeutic efficacy is rooted in its highly selective, peripherally-restricted mechanism of action. Suzetrigine is a potent inhibitor of the voltage-gated sodium channel Nav1.8, a genetically and pharmacologically validated pain target predominantly expressed in peripheral pain-sensing (nociceptive) neurons.[2][3] Unlike traditional opioid analgesics that act on the central nervous system (CNS) and carry a high risk of addiction, Suzetrigine offers a novel approach by blocking pain signals at their source in the peripheral nervous system (PNS).[1][4] This high selectivity for Nav1.8 over other Nav subtypes and molecular targets minimizes off-target effects, resulting in a favorable safety profile without evidence of addictive potential.[2][5] This guide provides an in-depth technical overview of the data, experimental methodologies, and mechanistic rationale supporting Suzetrigine's selectivity for peripheral pain-sensing neurons.
Core Mechanism of Action
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism. It selectively binds to the second voltage-sensing domain (VSD2) of the Nav1.8 channel protein.[2][3][5] This binding stabilizes the channel in its closed, non-conducting state, resulting in tonic inhibition of sodium ion influx.[2][3] Since Nav1.8 channels are crucial for the generation and propagation of action potentials in nociceptive neurons—particularly in dorsal root ganglia (DRG)—their inhibition by Suzetrigine effectively dampens the transmission of pain signals from the periphery to the spinal cord and brain.[4][6][7]
Signaling Pathway of Nav1.8 Inhibition
The following diagram illustrates the role of Nav1.8 in pain signal propagation and the point of intervention for Suzetrigine.
Quantitative Selectivity and Potency
The therapeutic window and safety profile of Suzetrigine are defined by its exceptional potency at Nav1.8 and its high degree of selectivity against other human Nav channel subtypes. This selectivity mitigates the risk of adverse effects associated with non-selective sodium channel blockers, such as CNS-related side effects (from Nav1.1, Nav1.2, Nav1.3, Nav1.6 inhibition) or cardiac effects (from Nav1.5 inhibition).
Table 1: Suzetrigine Potency and Selectivity Against Human Nav Subtypes
Data compiled from in vitro electrophysiology assays on recombinant cell lines.[1][2][6]
| Target | IC₅₀ (nM) | Selectivity Ratio (vs. hNav1.8) | Associated Primary Function / Tissue |
| hNav1.8 | 0.68 ± 0.16 | - | Peripheral Nociception (DRG) |
| hNav1.1 | > 21,000 | > 31,000-fold | Central Nervous System |
| hNav1.2 | > 21,000 | > 31,000-fold | Central Nervous System |
| hNav1.3 | > 21,000 | > 31,000-fold | Central Nervous System (embryonic), Peripheral Nerves (injury) |
| hNav1.4 | > 21,000 | > 31,000-fold | Skeletal Muscle |
| hNav1.5 | > 21,000 | > 31,000-fold | Cardiac Muscle |
| hNav1.6 | > 21,000 | > 31,000-fold | Central Nervous System, Peripheral Nerves |
| hNav1.7 | > 21,000 | > 31,000-fold | Peripheral Nociception, Sympathetic Ganglia |
| hNav1.9 | > 21,000 | > 31,000-fold | Peripheral Nociception (DRG) |
Note: IC₅₀ values for off-target subtypes are estimated based on the reported ≥31,000-fold selectivity.[2][8]
Table 2: Pharmacokinetic and Metabolic Profile
| Parameter | Value | Reference |
| Primary Active Metabolite | M6-SUZ | [6][8] |
| M6-SUZ Potency vs. Suzetrigine | 3.7-fold less potent at Nav1.8 | [6][8] |
| Plasma Protein Binding | ~99% (Suzetrigine), ~96% (M6-SUZ) | [6] |
| Metabolism | Primarily via CYP3A | [6] |
| Indication | Moderate to severe acute pain in adults | [1][6] |
Key Experimental Protocols
The selectivity profile of Suzetrigine was established using a combination of electrophysiology and competitive binding assays. The following sections describe representative protocols for these key experiments.
Protocol: Automated Patch-Clamp Electrophysiology for Nav Subtype Selectivity
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a panel of human voltage-gated sodium channels expressed in a heterologous system.
1. Cell Line Maintenance:
-
Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the gene for a specific human Nav channel α-subunit (e.g., SCN10A for Nav1.8) are cultured under standard conditions (37°C, 5% CO₂).
-
Culture medium is supplemented with a selection antibiotic (e.g., G418) to ensure continued expression of the channel.
2. Cell Preparation for Assay:
-
Cells are harvested at 70-90% confluency using a non-enzymatic dissociation solution.
-
Cells are washed, resuspended in an extracellular solution (see below), and allowed to recover for at least 30 minutes before use.
-
Cell viability and density are confirmed via automated cell counting.
3. Solutions:
-
Intracellular Solution (mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
4. Automated Electrophysiology Procedure (e.g., using QPatch or IonWorks platform):
-
The system performs automated whole-cell patch-clamp recordings.
-
Following establishment of a stable whole-cell configuration (gigaseal formation), membrane potential is held at a holding potential of -90 mV to -120 mV, depending on the channel subtype, to ensure channels are in the resting state.[2][9]
-
Sodium currents are elicited by a depolarizing voltage pulse, for example, a 50 ms step to +20 mV.[2]
-
A stable baseline current is established by applying the voltage pulse repeatedly at a set frequency (e.g., 0.1 Hz).
-
Suzetrigine, diluted in the extracellular solution across a range of concentrations (e.g., 0.01 nM to 100 µM), is applied to the cells.
-
The effect of the compound on the peak sodium current is measured until a steady-state block is achieved (typically within 5-10 minutes).
5. Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated by plotting percent inhibition against the logarithm of the compound concentration.
-
The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Protocol: Competitive Radioligand Binding Assay
This protocol is a representative method for assessing a compound's affinity for a target by measuring its ability to displace a known radioligand. This is used for broad secondary pharmacology screening against other targets.
1. Membrane Preparation:
-
Cells expressing the target of interest or tissue homogenates are lysed in a cold buffer.
-
The lysate is centrifuged to pellet the cell membranes.[3]
-
The membrane pellet is washed and resuspended in an assay binding buffer and protein concentration is determined (e.g., BCA assay).[3]
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.[3]
-
To each well, the following are added in order: a. Assay buffer. b. A fixed concentration of a suitable radioligand specific for the target receptor (e.g., [³H]-batrachotoxin for sodium channels). c. Varying concentrations of unlabeled Suzetrigine (the competitor). d. The membrane preparation.
-
Total Binding Wells: Contain radioligand and membranes only.
-
Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the target.
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[3]
3. Separation and Counting:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes (and bound radioligand) while allowing unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is quantified using a scintillation counter.
4. Data Analysis:
-
Specific Binding is calculated: Total Binding - Non-Specific Binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the Suzetrigine concentration.
-
The IC₅₀ (concentration of Suzetrigine that displaces 50% of the radioligand) is determined from the curve.
-
The inhibitory constant (Ki) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualized Workflows and Rationale
Experimental Workflow for Determining Selectivity
This diagram outlines the systematic process used to quantify the selectivity of a compound like Suzetrigine.
Rationale for Peripherally-Restricted Analgesia
The clinical value of Suzetrigine stems directly from its selectivity. This diagram illustrates the logical relationship between its molecular properties and its therapeutic profile.
Conclusion
Suzetrigine represents a significant advancement in pain management, directly addressing the limitations of existing therapies. Its mechanism is underpinned by a robust and well-characterized selectivity for the Nav1.8 sodium channel, which is preferentially expressed in the peripheral neurons responsible for transmitting pain signals. As demonstrated through comprehensive in vitro pharmacology, Suzetrigine is over 31,000-fold more selective for Nav1.8 than any other human Nav subtype.[2][8] This exquisite selectivity allows for potent, targeted analgesia without the CNS-related adverse events and addiction potential that plague opioid medications. The data and methodologies presented in this guide confirm that Suzetrigine's peripherally-restricted action is the cornerstone of its clinical efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the genetic and pharmacological evidence supporting the voltage-gated sodium channel NaV1.8 as a pivotal target for the development of novel analgesics. We will explore the fundamental role of NaV1.8 in pain signaling, summarize the key preclinical and clinical data, and provide detailed experimental protocols for its investigation.
Introduction: The Rationale for Targeting NaV1.8
Chronic pain is a significant global health issue, with current treatments often providing inadequate relief and carrying substantial risks, including the potential for addiction associated with opioids.[1][2] Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells, including the nociceptive (pain-sensing) neurons that convey pain signals to the central nervous system.[1][3]
The NaV family consists of nine distinct alpha-subunits (NaV1.1-1.9).[1] Among these, NaV1.7, NaV1.8, and NaV1.9 are preferentially expressed in peripheral nociceptive neurons, making them attractive targets for developing non-addictive analgesics with limited central nervous system (CNS) side effects.[4]
NaV1.8, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly found in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[5][6][7][8] Its unique biophysical properties, including a depolarized voltage dependence of inactivation and rapid recovery from inactivation, enable it to play a crucial role in supporting the repetitive firing of action potentials, a key process in the signaling of persistent pain.[9][10] This guide synthesizes the critical evidence that validates NaV1.8 as a high-potential target for pain therapy.
Genetic Validation of NaV1.8 in Pain
Genetic studies in both humans and animal models provide compelling evidence for the central role of NaV1.8 in pain sensation.
Human Genetic Evidence
Mutations in the SCN10A gene have been directly linked to human pain disorders.[7][11] Gain-of-function mutations, which enhance the channel's response to depolarization, have been identified in patients with painful peripheral neuropathies, including small fiber neuropathy (SFN).[6][12][13] These mutations often lead to hyperexcitability in DRG neurons, providing a clear mechanistic link between NaV1.8 dysfunction and chronic pain states.[13] Conversely, loss-of-function variants in SCN10A have been associated with insensitivity to pain.[7][12]
| NaV1.8 (SCN10A) Mutation | Associated Pain Phenotype | Functional Effect |
| L554P | Painful Peripheral Neuropathy | Enhances channel response to depolarization, increases DRG neuron excitability.[13] |
| A1304T | Painful Peripheral Neuropathy | Hyperpolarizes activation, leading to increased excitability.[13] |
| G1662S | Small Fiber Neuropathy | Impairs inactivation, increasing TTX-R current and neuronal firing.[12] |
| T790A | Small Fiber Neuropathy | Impairs inactivation, resulting in lower rheobase and higher spiking rate.[12] |
| A1073V | Post-operative and other chronic pain syndromes | Gain-of-function, increased channel response.[12] |
Animal Model Evidence
Studies using genetically modified mice have been instrumental in dissecting the specific contributions of NaV1.8 to different pain modalities.
-
NaV1.8 Knockout (KO) Mice: Mice lacking the NaV1.8 channel show pronounced deficits in sensing noxious mechanical and thermal stimuli and a delayed development of inflammatory hyperalgesia.[8][12] Specifically, the response to mechanical stimuli is often significantly attenuated or absent in these animals.[12] This demonstrates the channel's essential role in both acute pain sensation and the sensitization that occurs following tissue injury.
-
Double Knockout (DKO) Models: To understand the interplay between different sodium channels, researchers have created double knockout mice. Mice lacking both NaV1.7 and NaV1.8 develop normal levels of neuropathic pain, suggesting that other mechanisms can compensate for the loss of these channels in the context of nerve injury.[14][15] However, these DKO mice show a dramatically increased thermal pain threshold, indicating that NaV1.7 and NaV1.8 are the major isoforms responsible for thermal pain sensation in nerve terminals.[14]
| Animal Model | Mechanical Pain Response | Thermal Pain Response | Inflammatory Pain Response | Neuropathic Pain Response |
| NaV1.8 KO | Reduced/Absent[12] | Reduced thresholds[12] | Reduced/Delayed hyperalgesia[8] | Normal development |
| NaV1.7/NaV1.8 DKO | Altered thresholds[14][15] | Significantly increased threshold[14] | Lack of inflammatory pain symptoms[14][15] | Normal development[14][15] |
Pharmacological Validation of NaV1.8
The development of selective NaV1.8 inhibitors has enabled the pharmacological validation of this target, moving from preclinical animal models to successful human clinical trials.
Preclinical Pharmacological Evidence
A number of selective small-molecule inhibitors of NaV1.8 have demonstrated significant analgesic effects in rodent models of pain. These compounds have been crucial for providing pharmacological proof-of-concept.
-
A-803467: This potent and selective NaV1.8 blocker effectively attenuates mechanical and cold allodynia in models of neuropathic and inflammatory pain.[12][16] Systemic administration of A-803467 reduces pain behaviors associated with nerve injury and inflammation.[16]
-
PF-01247324: Another selective NaV1.8 blocker, PF-01247324, significantly reduces thermal hyperalgesia in the carrageenan model of inflammation, mechanical hyperalgesia in the Complete Freund's Adjuvant (CFA) model, and mechanical allodynia following spinal nerve ligation (SNL).[12][17] It has been shown to inhibit NaV1.8 currents in both rat and human DRG neurons in a state-dependent manner.[17]
| Compound | Pain Model | Species | Key Findings |
| A-803467 | Spinal Nerve Ligation (Neuropathic) | Rat | Dose-dependently reduced mechanical allodynia.[16] |
| Complete Freund's Adjuvant (Inflammatory) | Rat | Attenuated mechanical and cold allodynia.[12][17] | |
| Capsaicin-induced secondary hyperalgesia | Rat | Reduced mechanical allodynia.[16] | |
| PF-01247324 | Spinal Nerve Ligation (Neuropathic) | Rat | Significantly attenuated mechanical allodynia.[12] |
| Carrageenan (Inflammatory) | Rat | Attenuated thermal hyperalgesia.[12] | |
| Complete Freund's Adjuvant (Inflammatory) | Rat | Reduced mechanical hyperalgesia.[12] |
Clinical Trial Evidence
The translation from preclinical success to clinical efficacy has solidified NaV1.8 as a validated human pain target. Several NaV1.8 inhibitors have progressed through clinical development.
-
VX-150: In a Phase II clinical trial, long-term administration of VX-150 significantly reduced pain in patients with small fiber neuropathy.[12][17] Another study in healthy volunteers demonstrated that VX-150 influenced cold pressor pain thresholds.[18]
-
Suzetrigine (VX-548): This potent and highly selective NaV1.8 inhibitor has shown significant efficacy in reducing acute pain.[19] Phase II trials demonstrated that VX-548 provided statistically significant pain reduction compared to placebo in patients with acute pain following abdominoplasty and bunionectomy surgeries.[2][20] More recently, a Phase II study in patients with diabetic peripheral neuropathy showed a significant reduction in chronic pain after 12 weeks of treatment.[12] In 2025, Suzetrigine (VX-548) was approved by the FDA for the treatment of acute pain.[4][12]
| Drug | Phase | Pain Indication | Key Outcomes |
| VX-150 | Phase II | Small Fiber Neuropathy (NCT03304522) | Significantly attenuated pain with 6 weeks of administration.[12][17] |
| Phase II | Osteoarthritis | Results not posted.[12][17] | |
| Suzetrigine (VX-548) | Phase II | Acute Postoperative Pain (Bunionectomy, Abdominoplasty) | Highest dose significantly reduced pain over 48 hours compared to placebo.[18][20] |
| Phase II | Diabetic Peripheral Neuropathy (NCT05660538) | Significant reduction in chronic pain after 12 weeks of treatment.[12] | |
| Phase III | Diabetic Peripheral Neuropathy | Currently recruiting patients.[12] |
Visualizing NaV1.8's Role: Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and logical processes involved in NaV1.8 target validation.
Caption: Role of NaV1.8 in the nociceptive signaling pathway.
Caption: Inflammatory mediator pathway for NaV1.8 sensitization.
Caption: Experimental workflow for NaV1.8 inhibitor validation.
Key Experimental Protocols
Accurate and reproducible experimental methods are the foundation of target validation. The following are detailed protocols for key assays used in the study of NaV1.8.
Protocol: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This protocol is for recording and isolating NaV1.8-mediated TTX-resistant sodium currents from cultured rodent DRG neurons.
Objective: To measure the potency, selectivity, and state-dependence of a test compound on NaV1.8 channels.
Materials:
-
Cell Culture: Acutely dissociated DRG neurons from rats or mice.
-
External (Bath) Solution (in mM): 65 NaCl, 2.5 KCl, 1.25 CaCl2, 5 MgCl2, 70 Choline-Cl, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To block TTX-sensitive channels, add 500 nM Tetrodotoxin (TTX).
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. pH adjusted to 7.3 with CsOH.
-
Equipment: Patch-clamp amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).
Procedure:
-
Cell Preparation: Isolate DRG ganglia and enzymatically dissociate them to obtain a single-cell suspension. Plate neurons on coated coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Using a fire-polished borosilicate glass pipette filled with internal solution, approach a small-diameter (<25 µm) neuron. Apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Isolating NaV1.8 Currents: To isolate the slow-inactivating NaV1.8 current from the faster-inactivating NaV1.9 current, use a voltage protocol. From a holding potential of -80 mV, apply a 700 ms depolarizing prepulse to -50 mV. This inactivates the majority of NaV1.9 channels. Immediately follow this with a test pulse to -10 mV for 40 ms to elicit the NaV1.8 current.[21]
-
Data Acquisition:
-
Current-Voltage (I-V) Relationship: Apply a series of test pulses (e.g., from -60 mV to +40 mV) to determine the voltage at which the peak current occurs.
-
Steady-State Inactivation: To assess the voltage-dependence of inactivation, apply a series of long (500-1000 ms) conditioning prepulses to various voltages before a standard test pulse. Fit the resulting normalized current data with a Boltzmann function.[22]
-
Use-Dependence: To test if a compound's block increases with channel activity, apply a train of short depolarizing pulses at a set frequency (e.g., 5-10 Hz) and measure the progressive reduction in peak current.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the test compound into the bath at various concentrations to determine the IC50.
Protocol: In Vivo Models for Analgesic Efficacy
Objective: To assess the ability of a NaV1.8 inhibitor to reverse pain-like behaviors in animal models of inflammatory and neuropathic pain.
A. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
-
Induction: Inject 50-100 µL of CFA into the plantar surface of one hind paw of a rat or mouse. This induces a localized, long-lasting inflammation.
-
Behavioral Testing:
-
Mechanical Allodynia: At baseline and various time points post-CFA (e.g., 24 hours), measure the paw withdrawal threshold using electronic von Frey filaments. A decrease in the force required to elicit a withdrawal indicates mechanical hypersensitivity.
-
Thermal Hyperalgesia: Use a plantar test device (Hargreaves apparatus) to apply a radiant heat source to the inflamed paw. A decrease in the latency to paw withdrawal indicates thermal hypersensitivity.
-
-
Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a set time after CFA injection.
-
Assessment: Measure mechanical and thermal thresholds at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect compared to a vehicle-treated control group.
B. Neuropathic Pain: Spinal Nerve Ligation (SNL) Model
-
Induction: Surgically expose the L5 and L6 spinal nerves in an anesthetized rat. Tightly ligate the L5 spinal nerve distal to the DRG. This procedure results in robust and persistent signs of neuropathic pain.
-
Behavioral Testing:
-
Mechanical Allodynia: Beginning several days post-surgery, measure the paw withdrawal threshold on the ipsilateral (injured) hind paw using von Frey filaments. The development of a significantly reduced withdrawal threshold confirms the neuropathic state.
-
-
Drug Administration: Once a stable baseline of mechanical allodynia is established (typically 7-14 days post-surgery), administer the test compound.
-
Assessment: Measure the paw withdrawal threshold at various time points after dosing. A significant increase in the withdrawal threshold towards pre-surgery levels indicates an anti-allodynic effect.
Conclusion
The validation of NaV1.8 as a pain target represents a significant advancement in the search for safer, more effective, and non-addictive analgesics. The convergence of evidence from human genetics, knockout animal models, and pharmacology provides a robust foundation for its role in nociception. Genetic variants in SCN10A directly link the channel to human pain disorders.[11][13] Pharmacological blockade with selective inhibitors has demonstrated clear analgesic efficacy in both preclinical pain models and, crucially, in human clinical trials for acute and chronic pain.[12][16] The successful development of drugs like Suzetrigine (VX-548) provides definitive proof-of-concept and heralds the arrival of a new class of peripherally-acting pain therapeutics.[4][19] Future research will continue to refine the application of NaV1.8 inhibitors, explore their utility in a broader range of pain conditions, and potentially investigate combination therapies to achieve even greater pain relief.
References
- 1. Sodium channelopathies and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans < Yale School of Medicine [medicine.yale.edu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Neuropathic Pain | Sodium Channel Inhibitors in Clinical Development for Pain Management: A Focused Review | springermedicine.com [springermedicine.com]
- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Channelpedia - Nav1.8 [channelpedia.epfl.ch]
- 11. scn-aachen.rwth-aachen.de [scn-aachen.rwth-aachen.de]
- 12. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients [mdpi.com]
- 13. Gain-of-function Nav1.8 mutations in painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuropathic pain develops normally in mice lacking both Na(v)1.7 and Na(v)1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
Suzetrigine (VX-548): A Novel, Non-Opioid Approach for the Management of Moderate to Severe Acute Pain
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Suzetrigine (VX-548), a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8, represents a significant advancement in the field of analgesia. Developed by Vertex Pharmaceuticals, this non-opioid medication has demonstrated robust efficacy and a favorable safety profile in pivotal Phase 3 clinical trials for the treatment of moderate to severe acute pain. By selectively targeting NaV1.8 in the peripheral nervous system, Suzetrigine offers a novel mechanism of action that avoids the central nervous system effects and addictive potential associated with opioids. This document provides a comprehensive overview of Suzetrigine, including its mechanism of action, clinical trial data, and detailed experimental protocols, to inform researchers, scientists, and drug development professionals on its potential as a transformative therapy for acute pain management.
Introduction
The management of moderate to severe acute pain has long been dominated by opioid analgesics. While effective, the use of opioids is fraught with significant risks, including respiratory depression, sedation, and a high potential for addiction, contributing to a global public health crisis.[1] Consequently, there is a pressing unmet medical need for novel, effective, and safe non-opioid pain therapies.[2][3] Suzetrigine emerges as a promising alternative, being the first new class of non-opioid pain medication in over two decades.[4] It has received Breakthrough Therapy and Fast Track designations from the U.S. Food and Drug Administration (FDA) for the treatment of moderate-to-severe acute pain.[5]
Mechanism of Action: Selective Inhibition of NaV1.8
Suzetrigine's therapeutic effect is derived from its highly selective inhibition of the NaV1.8 voltage-gated sodium channel.[2][6] NaV1.8 is a genetically and pharmacologically validated pain target that is selectively expressed in peripheral pain-sensing neurons (nociceptors) and dorsal root ganglia (DRG), and notably absent from the central nervous system (CNS).[2][7][8] This selective peripheral action is key to Suzetrigine's favorable safety profile, as it does not produce the CNS-mediated side effects associated with opioids.[6][9]
Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state through a novel allosteric mechanism.[2][7] This tonic inhibition prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials along nociceptive fibers, thereby reducing the transmission of pain signals from the periphery to the brain.[10][11] Preclinical studies have demonstrated Suzetrigine's high selectivity for NaV1.8, with over 31,000-fold greater selectivity compared to other NaV subtypes.[2][5][7]
Clinical Development and Efficacy
Suzetrigine has undergone rigorous clinical evaluation in a Phase 3 program that included two pivotal randomized, double-blind, placebo- and active-controlled trials in patients with moderate to severe acute pain following specific surgical procedures: abdominoplasty and bunionectomy.[12] A third single-arm study assessed its safety and effectiveness across a broader range of surgical and non-surgical pain conditions.
Pivotal Phase 3 Trials in Acute Surgical Pain
The two pivotal trials demonstrated that Suzetrigine met its primary endpoint, showing a statistically significant and clinically meaningful reduction in pain intensity compared to placebo.[12] The primary endpoint was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), measured on the Numeric Pain Rating Scale (NPRS).[13]
Table 1: Summary of Primary Efficacy Endpoint in Phase 3 Trials
| Trial | Treatment Group | N | LS Mean Difference in SPID48 from Placebo (95% CI) | P-value |
| Abdominoplasty | Suzetrigine | 447 | 48.4 (33.6, 63.1) | <0.0001 |
| Placebo | 223 | - | - | |
| Bunionectomy | Suzetrigine | 426 | 29.3 (14.0, 44.6) | 0.0002 |
| Placebo | 216 | - | - | |
| Data sourced from Vertex Pharmaceuticals press release, January 2024. |
In both studies, Suzetrigine also demonstrated a more rapid onset of meaningful pain relief compared to placebo, a key secondary endpoint.[12] The median time to achieve a ≥2-point reduction in NPRS was significantly shorter for the Suzetrigine groups.[9]
Table 2: Time to Meaningful Pain Relief in Phase 3 Trials
| Trial | Treatment Group | Median Time to ≥2-point NPRS Reduction | P-value vs. Placebo |
| Abdominoplasty | Suzetrigine | 2 hours (119 minutes) | <0.0001 |
| Placebo | 8 hours (480 minutes) | - | |
| Bunionectomy | Suzetrigine | 4 hours (240 minutes) | 0.0016 |
| Placebo | 8 hours (480 minutes) | - | |
| Data sourced from various reports on Phase 3 results.[9][12] |
While Suzetrigine demonstrated superiority over placebo, it did not meet the secondary endpoint of superiority compared to a hydrocodone bitartrate/acetaminophen (HB/APAP) combination in terms of SPID48.[12]
Broad Applicability and Patient-Reported Outcomes
A single-arm Phase 3 study involving 256 patients with a variety of surgical and non-surgical acute pain conditions further supported the efficacy and safety of Suzetrigine. In this study, 83.2% of patients rated the effectiveness of Suzetrigine in treating their pain as "good," "very good," or "excellent" at the end of treatment.[4]
Safety and Tolerability Profile
Across all Phase 3 studies, Suzetrigine was generally safe and well-tolerated. The incidence of adverse events (AEs) was lower in the Suzetrigine group compared to both placebo and the active comparator, HB/APAP.[4] Most AEs were mild to moderate in severity, with headache being the most commonly reported.[4][5] Importantly, no serious adverse events related to Suzetrigine were reported.[4]
Table 3: Incidence of Adverse Events in Phase 3 Surgical Pain Trials
| Trial | Suzetrigine | Placebo | HB/APAP |
| Abdominoplasty | 50.0% | 56.3% | 60.7% |
| Bunionectomy | 31.0% | 35.2% | 41.8% |
| Data sourced from ANESTHESIOLOGY 2024 presentation.[4] |
The safety profile of Suzetrigine, particularly the lack of CNS-related adverse effects and addictive potential, distinguishes it from opioid analgesics and underscores its potential as a safer alternative for the management of acute pain.[2][14]
Experimental Protocols
The following provides a detailed overview of the methodologies employed in the pivotal Phase 3 clinical trials of Suzetrigine for acute pain.
Study Design
The two pivotal studies were Phase 3, randomized, double-blind, placebo- and active-controlled trials conducted in adults with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[3][12]
Patient Population
-
Inclusion Criteria: Adults (18-75 years) experiencing moderate to severe acute pain, confirmed by a Verbal Categorical Rating Scale and a pain score of ≥4 on the 11-point Numeric Pain Rating Scale (NPRS) at rest following surgery.[3][15]
-
Exclusion Criteria: Patients with a history of significant medical conditions that could interfere with the study, known hypersensitivity to the study drugs, or recent use of other analgesics were excluded.
Treatment Regimens
Participants were randomized to one of three treatment arms for a 48-hour period:[10][12]
-
Suzetrigine (VX-548): An initial oral loading dose of 100 mg, followed by a maintenance dose of 50 mg every 12 hours.[16][17]
-
Hydrocodone Bitartrate/Acetaminophen (HB/APAP): 5 mg/325 mg administered orally every 6 hours.[13][17]
-
Placebo: Administered orally every 6 hours.
Efficacy and Safety Assessments
-
Primary Endpoint: The time-weighted sum of the pain intensity difference over 48 hours (SPID48). This was calculated from patient-reported NPRS scores at multiple time points after the initial dose.[13][18]
-
Key Secondary Endpoints:
-
Superiority of Suzetrigine versus HB/APAP on SPID48.
-
Time to meaningful pain relief, defined as a ≥2-point reduction in NPRS from baseline, compared to placebo.
-
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and discontinuations due to AEs.
Statistical Analysis
The primary efficacy analysis was a comparison of the least squares (LS) mean difference in SPID48 between the Suzetrigine and placebo groups.[12] The statistical analysis plan was designed to test the superiority of Suzetrigine over placebo.
Future Directions and Conclusion
Suzetrigine (VX-548) has demonstrated a compelling profile as a potent and selective non-opioid analgesic for the treatment of moderate to severe acute pain. Its novel mechanism of action, robust efficacy, and favorable safety profile position it as a much-needed alternative to opioids.[1][19] With a New Drug Application submitted to the FDA, Suzetrigine is poised to become a cornerstone of acute pain management, offering effective pain relief without the associated risks of opioid therapy. Further research is ongoing to explore its utility in other pain conditions, including neuropathic pain.[20] The successful development of Suzetrigine marks a pivotal moment in pain medicine, heralding a new era of targeted, non-addictive analgesia.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtopics.com [drugtopics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Suzetrigine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medpagetoday.com [medpagetoday.com]
- 10. ajmc.com [ajmc.com]
- 11. painrelief.com [painrelief.com]
- 12. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PAINWeek 2022 [eventscribe.net]
- 18. researchgate.net [researchgate.net]
- 19. hcplive.com [hcplive.com]
- 20. Vertex to Present Phase 3 Data Highlighting Suzetrigine’s Potential as a First-in-Class, Highly Selective Pain Signal Inhibitor at the American Society of Anesthesiologists Annual Meeting | Vertex Pharmaceuticals [investors.vrtx.com]
Preclinical pharmacology and in vitro studies of Suzetrigine
An In-depth Technical Guide to the Preclinical Pharmacology and In Vitro Studies of Suzetrigine
Introduction
Suzetrigine (formerly VX-548), marketed as Journavx, is a first-in-class, oral, non-opioid analgesic developed for the treatment of moderate-to-severe acute pain.[1][2][3] It functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][5][6][7][8] The therapeutic strategy behind Suzetrigine is to specifically target the peripheral nervous system's pain-sensing neurons (nociceptors), where NaV1.8 is preferentially expressed, thereby avoiding the central nervous system (CNS) effects and addictive potential associated with opioid medications.[1][4][5][9][10] This guide provides a detailed overview of the preclinical pharmacology and key in vitro studies that have characterized its mechanism of action, selectivity, and safety profile.
Mechanism of Action
Suzetrigine exerts its analgesic effect through a novel allosteric mechanism.[1][4][5][10] Unlike local anesthetics that non-selectively block the channel pore, Suzetrigine binds to a unique site on the second voltage-sensing domain (VSD2) of the NaV1.8 channel.[4][5][10][11] This binding stabilizes the channel in a closed, non-conducting state, resulting in tonic inhibition.[1][4][5] By preventing the influx of sodium ions required to generate an action potential, Suzetrigine effectively blocks the transmission of pain signals from peripheral nociceptors to the spinal cord and brain.[1][2][3][12] Structural studies and predictive modeling have provided significant insights into this unique structural pharmacology.[11]
Quantitative Pharmacology Data
In vitro studies have quantified the potency and exceptional selectivity of Suzetrigine for the NaV1.8 channel. The data highlights its targeted activity with minimal off-target effects.
| Parameter | Value | Species/System | Notes | Reference(s) |
| Potency | ||||
| IC₅₀ vs. NaV1.8 | 0.68 ± 0.16 nM | Human | [3] | |
| IC₅₀ vs. NaV1.8 | 0.7 nM | Human | [8] | |
| Selectivity | ||||
| Selectivity vs. other NaV Subtypes | ≥ 31,000-fold | Human | Measured against NaV1.1-1.7 and NaV1.9. | [4][5][10][11][12] |
| Off-Target Screening | No significant activity | >180 Human Targets | Screened against GPCRs, ion channels, and transporters. | [4][5][10] |
| Pharmacokinetics | ||||
| Plasma Protein Binding | 99% | Human | [3] | |
| Brain-Plasma Ratio | < 0.1 | Nonclinical | Indicates minimal CNS penetration. | [11] |
| Metabolite Activity | ||||
| M6-SUZ Potency vs. NaV1.8 | 3.7x less potent than parent | Human | M6-SUZ is the primary active metabolite. | [3] |
| M6-SUZ Plasma Protein Binding | 96% | Human | [3] |
Experimental Protocols
The characterization of Suzetrigine involved a range of in vitro assays to establish its pharmacological profile.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of Suzetrigine on human voltage-gated sodium channels.
-
Methodology:
-
Cells (e.g., HEK293) were engineered to recombinantly express specific human NaV channel subtypes (NaV1.1 through NaV1.9).
-
Whole-cell patch-clamp electrophysiology was used to measure the sodium currents generated by these channels.
-
Cells were exposed to varying concentrations of Suzetrigine.
-
The inhibitory effect of the compound on the sodium current was measured by applying voltage steps to elicit channel opening (e.g., from a holding potential of -120 mV to +20 mV).
-
Concentration-response curves were generated to calculate the IC₅₀ value for each NaV subtype, thereby establishing potency and selectivity.[13]
-
Similar experiments were performed on primary human dorsal root ganglion (DRG) sensory neurons to confirm activity in a native system.[4][5]
-
Radiolabeled Binding Assays
-
Objective: To confirm direct binding to the target protein and assess off-target binding potential.
-
Methodology:
-
Suzetrigine was synthesized with a radioactive isotope ([³H]Suzetrigine).
-
For target engagement, the radiolabeled compound was incubated with purified NaV1.8 channel protein or cell membranes expressing the channel.[5]
-
Binding affinity (Kd) was determined by measuring the amount of radioactivity bound to the protein at various concentrations.
-
For secondary pharmacology and off-target screening, [³H]Suzetrigine was tested in competitive binding assays against a panel of over 180 other molecular targets, including receptors, transporters, and other ion channels.[4][5][10]
-
Mechanism of Action (Domain-Swapping) Studies
-
Objective: To identify the specific binding site of Suzetrigine on the NaV1.8 channel.
-
Methodology:
-
A "domain-swapping" strategy was employed using chimeric channel constructs.[10]
-
The NaV1.2 channel, which is not inhibited by Suzetrigine, was used as a scaffold.
-
Each of the four voltage-sensing domains (VSD1, VSD2, VSD3, VSD4) from NaV1.8 was individually swapped into the corresponding position in the NaV1.2 channel.
-
These chimeric channels were expressed in cells, and their sensitivity to Suzetrigine was tested using electrophysiology.
-
Sensitivity to Suzetrigine was only conferred when the VSD2 from NaV1.8 was present, pinpointing this domain as the binding site.[10]
-
Safety and Addictive Potential Assessment
Preclinical assessments were designed to test the hypothesis that selective NaV1.8 inhibition would be free of CNS-related adverse effects and addiction liability.
-
In Vitro Safety: Suzetrigine was screened against a broad panel of targets associated with abuse potential, with follow-up functional assays confirming no agonistic or antagonistic activity.[5]
-
Expression Profile: Studies confirmed that NaV1.8 is expressed in the peripheral nervous system but not in the brain, supporting the peripherally restricted mechanism of action.[9][10]
-
In Vivo Studies: Repeat-dose toxicity and dependence studies in rats and monkeys showed no findings indicative of CNS activity or addictive potential.[4][10]
Conclusion
The comprehensive preclinical and in vitro pharmacological assessment of Suzetrigine demonstrates that it is a potent and exceptionally selective inhibitor of the NaV1.8 sodium channel.[4][5] Its novel, allosteric mechanism of action, which involves binding to the VSD2 to stabilize the channel's closed state, distinguishes it from other sodium channel blockers.[10][11] The data strongly supports its peripherally restricted action, which underpins its clinical efficacy in treating acute pain without the adverse CNS effects or addictive potential of opioids.[1][4][14] Suzetrigine represents the first in a new class of non-opioid analgesics, offering a significant advancement in pain management.[5][14]
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain | springermedizin.de [springermedizin.de]
- 11. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. scribd.com [scribd.com]
- 14. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzetrigine (VX-548): A Comprehensive Overview of Clinical Trial Dosage, Administration, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed summary of the dosage, administration, and clinical trial protocols for Suzetrigine (formerly VX-548), a first-in-class, selective inhibitor of the NaV1.8 sodium channel. Suzetrigine is a non-opioid analgesic developed for the treatment of moderate-to-severe acute pain and neuropathic pain. The information presented here is compiled from publicly available data from Phase 2 and Phase 3 clinical trials to assist researchers and drug development professionals in understanding the clinical application of this novel compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from Suzetrigine clinical trials, including dosing regimens and pharmacokinetic parameters.
Table 1: Suzetrigine Dosage and Administration in Clinical Trials
| Indication | Trial Phase | Dosage Regimen | Route of Administration | Duration of Treatment |
| Moderate-to-Severe Acute Pain | Phase 2 & 3 | 100 mg loading dose, followed by 50 mg every 12 hours[1][2][3][4] | Oral[1][5] | Up to 14 days[5] |
| Diabetic Peripheral Neuropathy (DPN) | Phase 3 (planned) | 70 mg once daily[1][6] | Oral | 12 weeks[1][6] |
Table 2: Efficacy Endpoints in Acute Pain Trials (Abdominoplasty and Bunionectomy)
| Endpoint | Description |
| Primary Endpoint | Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo[3][7] |
| Key Secondary Endpoints | - SPID48 compared to hydrocodone bitartrate/acetaminophen (HB/APAP)[3]- Time to meaningful pain relief (≥2-point reduction in NPRS) compared to placebo[3][5] |
| Other Endpoints | - Patient Global Assessment (PGA) of effectiveness[5]- Use of rescue medication[5][8] |
Experimental Protocols
The following sections detail the methodologies employed in the pivotal Phase 3 clinical trials for Suzetrigine in the management of acute pain.
Study Design for Acute Pain Trials (NCT04891132, NCT04891145)
The Phase 3 program for acute pain included two randomized, double-blind, placebo- and active-controlled trials in adult patients with moderate-to-severe pain following either abdominoplasty or bunionectomy.[3][8][9]
-
Randomization: Participants were randomized to one of three arms:
-
Blinding: The trials were double-blind, meaning neither the participants nor the investigators knew which treatment was being administered.
-
Control Groups: The use of both placebo and an active comparator (a commonly prescribed opioid) allowed for a comprehensive assessment of Suzetrigine's efficacy and safety profile.[10]
Participant Population
-
Inclusion Criteria:
-
Exclusion Criteria:
-
History of chronic pain or long-term use of analgesic medications.
-
Known hypersensitivity to the study drugs.
-
Significant cardiovascular, renal, or hepatic disease.
-
Efficacy Assessment Protocol
-
Primary Efficacy Endpoint: The primary measure of efficacy was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).[3][7]
-
Pain Intensity Measurement: Participants rated their pain intensity on an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents "worst pain imaginable."
-
Assessment Schedule: Pain intensity was assessed at baseline (before the first dose of study medication) and at multiple time points over the 48-hour treatment period.
-
SPID48 Calculation: The SPID48 was calculated from the NPRS scores to provide a cumulative measure of pain relief over the 48-hour period.
-
-
Secondary Efficacy Endpoints:
-
Time to Meaningful Pain Relief: This was defined as the time to the first achievement of at least a 2-point reduction in the NPRS score from baseline.[3][5]
-
Patient Global Assessment (PGA): At the end of the treatment period, participants rated the overall effectiveness of the study medication.[5]
-
Rescue Medication Use: The use of supplemental, pre-specified rescue medication (e.g., ibuprofen) for breakthrough pain was recorded.[2][8]
-
Safety and Tolerability Assessment Protocol
-
Adverse Event Monitoring: All adverse events (AEs) were recorded throughout the study, regardless of their perceived relationship to the study medication. The severity and relationship to the study drug were assessed by the investigator.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at regular intervals.
-
Laboratory Tests: Blood and urine samples were collected at baseline and at the end of the study to monitor hematology, blood chemistry, and urinalysis parameters.
-
Electrocardiograms (ECGs): ECGs were performed at baseline and at specified time points to assess for any cardiac effects.
Signaling Pathway and Experimental Workflow Diagrams
Suzetrigine Mechanism of Action
Suzetrigine is a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[11][12][13] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[11][13] By binding to the NaV1.8 channel, Suzetrigine stabilizes it in a closed state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in response to painful stimuli.[11][13] This targeted action in the peripheral nervous system is believed to reduce pain perception without the central nervous system side effects associated with opioids.[11]
Caption: Suzetrigine selectively blocks NaV1.8 channels on peripheral neurons, inhibiting pain signal transmission.
Acute Pain Clinical Trial Workflow
The following diagram illustrates the typical workflow for a participant in a Phase 3 acute pain clinical trial of Suzetrigine.
Caption: Workflow of Suzetrigine acute pain clinical trials from screening to follow-up.
References
- 1. Vertex Reveals Progress in Suzetrigine (VX-548) for Acute and Neuropathic Pain Treatment [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 7. investors.vrtx.com [investors.vrtx.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
- 11. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single-arm Study Evaluating the Effectiveness and Safety of Suzetrigine (SUZ) for Acute Pain After Selected Surgeries | Clinical Research Trial Listing [centerwatch.com]
- 13. ajmc.com [ajmc.com]
Application Notes and Protocols for In Vitro Electrophysiology Assays of Suzetrigine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro electrophysiological characterization of Suzetrigine (VX-548), a selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] Suzetrigine is a non-opioid analgesic that targets peripheral pain-sensing neurons.[1][2] Its mechanism of action involves binding to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, which stabilizes the channel in a closed state, leading to tonic inhibition.[2][4]
Mechanism of Action of Suzetrigine
Suzetrigine selectively blocks the NaV1.8 sodium channel, which is crucial for the transmission of pain signals in peripheral nociceptive neurons.[3][5] This selectivity for NaV1.8, with a reported selectivity of over 31,000-fold against other NaV subtypes, minimizes off-target effects.[2][6] The binding of Suzetrigine to VSD2 is a novel allosteric mechanism that results in tonic inhibition of NaV1.8.[2][4]
Signaling Pathway of NaV1.8 in Pain Transmission and Inhibition by Suzetrigine
Caption: Suzetrigine's mechanism of action on the NaV1.8 channel.
Quantitative Data Summary
The following table summarizes the known in vitro electrophysiological data for Suzetrigine. This data is essential for understanding its potency and selectivity.
| Parameter | Value | Channel | Cell Line | Method | Reference |
| IC50 | 0.68 ± 0.16 nM | Human NaV1.8 | Human Dorsal Root Ganglion Neurons | Not Specified | [6] |
| Selectivity | >31,000-fold vs. other NaV subtypes | Human NaV subtypes | Not Specified | Not Specified | [2][7] |
| Metabolite Potency (M6-SUZ) | 3.7 times less potent than Suzetrigine | NaV1.8 | Not Specified | Not Specified | [6] |
| Use-Dependence | Exhibits some reverse use-dependence | NaV1.8 | Not specified | Electrophysiology | [8] |
| Mechanism | Tonic inhibition via stabilization of the closed state | NaV1.8 | Not specified | Electrophysiology and binding studies | [2][4] |
Experimental Protocols
Detailed methodologies for key in vitro electrophysiology experiments to characterize Suzetrigine are provided below. These protocols are based on standard practices for studying NaV1.8 inhibitors and should be optimized as needed.
Cell Culture and Heterologous Expression of NaV1.8
For robust and reproducible electrophysiological recordings, a stable cell line heterologously expressing human NaV1.8 is recommended.
-
Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells are a common choice due to their low endogenous ion channel expression.
-
Chinese Hamster Ovary (CHO) cells are also suitable and often used for automated patch-clamp systems.[3]
-
ND7-23 cells, a neuroblastoma-DRG hybrid, can also be used as they provide a neuronal background.
-
-
Transfection:
-
Co-transfect cells with the alpha subunit of human NaV1.8 (SCN10A) and the beta-1 subunit (SCN1B) to ensure proper channel expression and function.
-
Use a suitable transfection reagent (e.g., Lipofectamine) and follow the manufacturer's protocol.
-
Select for stably transfected cells using an appropriate selection marker (e.g., G418).
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and the appropriate selection antibiotic.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Workflow for Cell Line Preparation
Caption: Workflow for generating a stable NaV1.8-expressing cell line.
Manual Patch-Clamp Electrophysiology
Manual patch-clamp is the gold standard for detailed biophysical and pharmacological characterization of ion channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF in the internal solution helps to block potassium channels).
-
-
Recording:
-
Use an appropriate patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain whole-cell recordings with a giga-ohm seal.
-
Compensate for series resistance to minimize voltage errors.
-
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.
-
Apply a depolarizing step (e.g., to 0 mV for 20 ms) to elicit a peak NaV1.8 current.
-
Perfuse the cell with increasing concentrations of Suzetrigine.
-
At each concentration, measure the peak current amplitude after it has reached a steady-state block.
-
Normalize the current at each concentration to the control current (before drug application).
-
Fit the concentration-response data to the Hill equation to determine the IC50.
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to +20 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms to measure the available current.
-
Normalize the peak current from each test pulse to the maximum peak current.
-
Plot the normalized current as a function of the pre-pulse potential and fit the data to a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
Repeat this protocol in the presence of Suzetrigine to determine any shift in the V1/2 of inactivation.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 10 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Measure the peak current for each pulse in the train.
-
Normalize the peak current of each pulse to the peak current of the first pulse.
-
Plot the normalized current as a function of the pulse number to visualize the development of use-dependent block.
-
Repeat this protocol in the presence of Suzetrigine. As Suzetrigine is reported to have some reverse use-dependence, an increase in current during the pulse train may be observed.[8]
Automated High-Throughput Electrophysiology
Automated patch-clamp systems (e.g., QPatch, IonWorks) are suitable for screening and characterizing a large number of compounds.
-
Cell Preparation: Prepare a single-cell suspension of the NaV1.8-expressing cell line.
-
Solutions: Use solutions similar to those for manual patch-clamp, optimized for the specific automated platform.
-
Assay Protocol:
-
Cells are automatically captured and whole-cell recordings are established.
-
A voltage protocol to assess tonic block is applied before and after the addition of Suzetrigine at various concentrations.
-
For use-dependence, a train of depolarizing pulses is applied.
-
Data is analyzed automatically to generate IC50 values and use-dependence plots.
-
Logical Flow for Compound Characterization
Caption: A typical workflow for characterizing a NaV1.8 inhibitor.
References
- 1. Heterologous expression and functional analysis of rat Nav1.8 (SNS) voltage-gated sodium channels in the dorsal root ganglion neuroblastoma cell line ND7-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line [frontiersin.org]
- 3. Nav1.8 Cell Line | Stable CHO Cells for Pain Research & Nav1.7 [inscreenex.de]
- 4. WO2004087956A2 - Cell lines for the functional expression of nav1.8 - Google Patents [patents.google.com]
- 5. Optimising a difficult Nav1.8 cell line assay [metrionbiosciences.com]
- 6. rupress.org [rupress.org]
- 7. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Suzetrigine Using Radioligand Binding Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (formerly VX-548), sold under the brand name Journavx, is a first-in-class, non-opioid analgesic approved for the treatment of moderate to severe acute pain.[1][2][3] Its mechanism of action involves the selective inhibition of the voltage-gated sodium channel NaV1.8, which is predominantly expressed in peripheral pain-sensing neurons (nociceptors).[4][5][6] Unlike opioids, Suzetrigine acts peripherally, preventing pain signals from reaching the central nervous system and thereby avoiding the addictive potential associated with central nervous system-acting analgesics.[1][5] Preclinical characterization of Suzetrigine's binding and selectivity has been established using radioligand binding assays.[4][7] These application notes provide detailed protocols and methodologies for studying the interaction of Suzetrigine with its target using radioligand binding techniques.
Mechanism of Action and Signaling Pathway
Suzetrigine functions as a selective, allosteric inhibitor of the NaV1.8 sodium channel.[1][8] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[4][7][9] This stabilization prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons.[5][6] By inhibiting the transmission of pain signals from the periphery, Suzetrigine effectively reduces the sensation of pain.[1]
Caption: Suzetrigine's mechanism of action on the NaV1.8 channel.
Quantitative Data: Selectivity Profile of Suzetrigine
Radioligand binding and functional assays have demonstrated Suzetrigine's high selectivity for NaV1.8 over other NaV subtypes and a wide range of other molecular targets.[4][7][9]
| Target | Selectivity Fold-Change vs. NaV1.8 | Reference |
| Other NaV Subtypes | ≥ 31,000-fold | [4][7] |
| Other Molecular Targets (180 total) | > 600-fold | [7] |
Experimental Protocols
Radioligand Binding Assays for Suzetrigine
These protocols are designed to characterize the binding of Suzetrigine to the NaV1.8 channel. The methods include saturation binding assays to determine the affinity (Kd) and density (Bmax) of the radioligand binding sites, and competition binding assays to determine the inhibitory constant (Ki) of unlabeled Suzetrigine. A tritiated form of Suzetrigine, [3H]Suzetrigine, has been used in preclinical studies.[7]
I. Membrane Preparation from Cells Expressing Human NaV1.8
-
Cell Culture: Culture cells recombinantly expressing human NaV1.8 channels to a high density.
-
Harvesting: Gently scrape and collect the cells in ice-cold phosphate-buffered saline (PBS).
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[10]
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) with a cryoprotectant like 10% sucrose if storing.[10]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the BCA assay.[10]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Increasing concentrations of [3H]Suzetrigine (e.g., 0.1 to 50 nM).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled Suzetrigine (e.g., 10 µM).
-
Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg of protein per well). The final assay volume should be consistent (e.g., 250 µL).[10]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of [3H]Suzetrigine.
-
Analyze the data using non-linear regression to fit a one-site binding model to determine the Kd and Bmax values.[9]
-
III. Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of [3H]Suzetrigine (typically at or below its Kd value).[11]
-
Increasing concentrations of unlabeled Suzetrigine or other test compounds.
-
Initiate the reaction by adding the membrane preparation.
-
-
Incubation, Termination, and Counting: Follow the same procedure as for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competing unlabeled compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[10]
-
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 6. Suzetrigine as a Novel Non-opioid Analgesic Drug in Pain Management: A Review of Clinical Evidence and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pshp.org [pshp.org]
- 9. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
Application Notes and Protocols for Assessing Suzetrigine Efficacy in Acute Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suzetrigine (brand name Journavx) is a first-in-class, non-opioid analgesic that offers a novel approach to the management of moderate to severe acute pain.[1][2] As a highly selective inhibitor of the voltage-gated sodium channel NaV1.8, Suzetrigine targets the peripheral nervous system to block pain signals at their source, thereby avoiding the central nervous system side effects and addictive potential associated with opioids.[1][3][4][5] NaV1.8 is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically and pharmacologically validated target for pain.[3][6] Suzetrigine works by binding to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state through a novel allosteric mechanism.[3][6] This action results in tonic inhibition of the channel, preventing the transmission of pain signals to the central nervous system.[3][6][7]
These application notes provide detailed protocols for assessing the efficacy of Suzetrigine in established preclinical models of acute pain: the formalin test, the hot plate test, and the tail-flick test.
Mechanism of Action: NaV1.8 Inhibition
Suzetrigine's targeted mechanism of action is central to its analgesic effect. The diagram below illustrates the signaling pathway and the point of intervention for Suzetrigine.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzetrigine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Phase 3 Clinical Trial Design for Suzetrigine in Postoperative Pain
Introduction
Suzetrigine (formerly VX-548) is a first-in-class, oral, selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4] This channel is a genetically validated target for pain, as it is selectively expressed in peripheral pain-sensing neurons and plays a crucial role in transmitting pain signals to the central nervous system.[3][4][5] By selectively blocking NaV1.8, Suzetrigine offers a novel, non-opioid mechanism for pain relief that acts on the peripheral nervous system, thereby avoiding the central nervous system side effects and addictive potential associated with opioids.[1][2][3] Previous Phase 2 and 3 clinical trials in patients with acute pain following bunionectomy and abdominoplasty have demonstrated that Suzetrigine provides significant pain reduction compared to placebo.[2][6][7] This document outlines the design and protocols for a pivotal Phase 3 clinical trial to further evaluate the efficacy and safety of Suzetrigine for the management of moderate-to-severe postoperative pain.
Core Objectives
The primary objective of this Phase 3 study is to demonstrate the superiority of Suzetrigine over placebo in treating moderate-to-severe postoperative pain. Secondary objectives include evaluating the safety and tolerability of Suzetrigine, assessing its analgesic effect compared to a standard-of-care active comparator, and characterizing its impact on the use of rescue medication.
Phase 3 Clinical Trial Protocol
1. Study Design
This will be a randomized, double-blind, placebo-controlled, and active-comparator-controlled, parallel-group study conducted at multiple centers. Eligible patients will be randomized to one of three treatment arms following a surgical procedure known to produce moderate-to-severe postoperative pain (e.g., abdominoplasty or bunionectomy).
Table 1: Study Design Overview
| Parameter | Description |
| Study Title | A Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate the Efficacy and Safety of Suzetrigine for the Management of Moderate-to-Severe Postoperative Pain |
| Phase | 3 |
| Study Population | Adult patients (18-65 years) scheduled to undergo a qualifying surgical procedure. |
| Number of Arms | 3 |
| Treatment Arms | 1. Suzetrigine2. Placebo3. Active Comparator (e.g., Hydrocodone/Acetaminophen) |
| Randomization Ratio | 1:1:1 |
| Primary Endpoint | Time-weighted sum of the pain intensity difference over 48 hours (SPID48).[7] |
| Study Duration | Approximately 7 days per patient (screening, 48-hour treatment period, follow-up). |
2. Study Population
Patients will be screened for eligibility based on a set of inclusion and exclusion criteria designed to ensure patient safety and the integrity of the study data.
-
Inclusion Criteria:
-
Male or female, aged 18 to 65 years.
-
Scheduled to undergo a qualifying surgical procedure (e.g., bunionectomy, abdominoplasty).
-
Baseline pain intensity of ≥ 4 on the 11-point Numeric Pain Rating Scale (NPRS) within 4 hours post-surgery.
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
History of significant cardiovascular, renal, or hepatic disease.
-
Known hypersensitivity to Suzetrigine or its components.
-
Chronic use of opioid or non-opioid analgesics.
-
Participation in another investigational drug trial within 30 days.
-
3. Treatment Regimen
The treatment regimen is designed to evaluate the efficacy of a loading dose followed by maintenance doses, a strategy that has proven effective in earlier trials.[6]
Table 2: Dosing and Administration
| Treatment Arm | Loading Dose (Hour 0) | Maintenance Dose (Every 12 Hours) | Duration |
| Suzetrigine | 100 mg, oral | 50 mg, oral | 48 hours |
| Placebo | Matching placebo, oral | Matching placebo, oral | 48 hours |
| Active Comparator | Hydrocodone/Acetaminophen (e.g., 5 mg/325 mg), oral | Hydrocodone/Acetaminophen (e.g., 5 mg/325 mg), oral | 48 hours |
4. Efficacy and Safety Assessments
A comprehensive schedule of assessments will be followed to collect efficacy and safety data throughout the study period.
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline (Hour 0) | Hours 1-48 | Day 7 (Follow-up) |
| Informed Consent | ✓ | |||
| Inclusion/Exclusion Criteria | ✓ | |||
| Medical History & Physical Exam | ✓ | |||
| Randomization | ✓ | |||
| First Dose Administration | ✓ | |||
| Pain Intensity (NPRS) | ✓ | Hourly for first 8h, then every 4h | ||
| Rescue Medication Use | As needed | |||
| Adverse Event Monitoring | ✓ | Continuously | ✓ | |
| Vital Signs | ✓ | Every 4 hours | ✓ | |
| Laboratory Tests (Safety) | ✓ | ✓ |
Experimental Protocols
Protocol 1: Pain Intensity Assessment
-
Objective: To quantify the patient's self-reported pain intensity.
-
Methodology: The 11-point Numeric Pain Rating Scale (NPRS) will be used.[8][9] Patients will be asked to rate their current pain intensity on a scale of 0 to 10, where 0 represents "no pain" and 10 represents the "worst imaginable pain."
-
Procedure:
-
A trained study coordinator will provide the patient with standardized instructions on how to use the NPRS.
-
At the time points specified in the Schedule of Assessments, the coordinator will ask the patient: "On a scale of 0 to 10, with 0 being no pain and 10 being the worst pain imaginable, what is your pain level right now?"
-
The patient's response will be recorded directly into the electronic Case Report Form (eCRF).
-
Assessments of pain both at rest and during movement will be recorded.[10]
-
Protocol 2: Rescue Medication Administration
-
Objective: To provide adequate pain relief for patients experiencing breakthrough pain and to serve as a secondary efficacy endpoint.
-
Methodology: A standardized rescue medication (e.g., oral morphine or equivalent) will be available to all patients upon request, provided their pain score is above a predefined threshold (e.g., NPRS > 4).
-
Procedure:
-
If a patient requests pain medication outside of the scheduled study drug administration, the study nurse will first assess their pain using the NPRS.
-
If the pain score meets the criteria for rescue medication, a single dose of the standardized rescue analgesic will be administered.
-
The time, dose, and reason for the administration of rescue medication will be meticulously recorded in the eCRF.
-
The total consumption of rescue medication over the 48-hour treatment period will be calculated for each patient.
-
Protocol 3: Adverse Event Monitoring and Reporting
-
Objective: To systematically collect and evaluate the safety profile of Suzetrigine.
-
Methodology: All adverse events (AEs), whether observed by study staff or reported by the patient, will be recorded. AEs will be graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug.
-
Procedure:
-
At each study visit and interaction, the investigator or designee will inquire about any new or worsening medical problems by asking non-leading questions such as, "How have you been feeling since your last visit?"
-
All reported AEs will be documented in the eCRF, including a description of the event, onset and resolution dates, severity, and the investigator's assessment of causality.
-
Serious Adverse Events (SAEs) will be reported to the study sponsor and regulatory authorities within 24 hours of the site becoming aware of the event.
-
Visualizations
Caption: Mechanism of action of Suzetrigine on the NaV1.8 sodium channel.
Caption: Workflow diagram for the Phase 3 clinical trial of Suzetrigine.
Caption: Logical hierarchy of primary and secondary study endpoints.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epain.org [epain.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. KoreaMed [koreamed.org]
Application Notes and Protocols: Measuring Suzetrigine's Efficacy on Acute Pain Intensity Using the Numeric Pain Rating Scale (NPRS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Numeric Pain Rating Scale (NPRS) to measure the analgesic efficacy of Suzetrigine (marketed as Journavx™), a first-in-class selective sodium channel NaV1.8 inhibitor. Suzetrigine is a non-opioid analgesic recently approved for the treatment of moderate to severe acute pain in adults.[1][2][3][4][5]
Introduction to Suzetrigine and its Mechanism of Action
Suzetrigine represents a significant advancement in pain management by selectively targeting the NaV1.8 sodium channel, which is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and is crucial for the transmission of pain signals.[2][6][7][8] Unlike opioid analgesics that act on the central nervous system, Suzetrigine's peripheral mechanism of action reduces pain signal propagation without the associated risks of addiction, respiratory depression, and other central side effects.[6][7][8][9] It binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state and thereby inhibiting the generation and propagation of action potentials that signal pain.[6][10][11]
The Numeric Pain Rating Scale (NPRS) in Pain Assessment
The NPRS is a widely used, validated, and reliable tool for assessing pain intensity in clinical trials and practice.[12][13][14] It is an 11-point scale where patients rate their pain from 0 ("no pain") to 10 ("worst imaginable pain").[14] The scale's simplicity and sensitivity make it ideal for capturing changes in pain intensity over time in response to therapeutic interventions.[14]
Summary of Suzetrigine Clinical Trial Data Utilizing NPRS
Clinical trials for Suzetrigine have consistently used the NPRS as a primary endpoint to evaluate its analgesic efficacy in acute pain models, such as post-abdominoplasty and post-bunionectomy.[1][2][3] The key efficacy endpoint in these trials was the time-weighted sum of the pain intensity difference (SPID) over 48 hours (SPID48), calculated from NPRS scores.[7]
Quantitative Data from Phase 3 Clinical Trials (NAVIGATE 1 & 2)
The following tables summarize the key efficacy data from the pivotal Phase 3 trials of Suzetrigine in acute pain.
Table 1: Change from Baseline in NPRS at 48 Hours
| Trial | Treatment Group | N | Baseline NPRS (Mean) | Change from Baseline at 48 Hours (Mean) |
| Abdominoplasty (NAVIGATE 2) | Suzetrigine | 447 | 7.3 | -3.4 |
| Hydrocodone/Acetaminophen | 448 | 7.4 | -3.2 | |
| Placebo | 223 | 7.5 | -2.3 | |
| Bunionectomy (NAVIGATE 1) | Suzetrigine | 426 | - | - |
| Hydrocodone/Acetaminophen | 431 | - | - | |
| Placebo | 216 | - | - |
Data for Bunionectomy (NAVIGATE 1) mean change from baseline was not explicitly available in the provided search results.
Table 2: Time-Weighted Sum of Pain Intensity Difference over 48 Hours (SPID48)
| Trial | Comparison | Least Squares Mean Difference in SPID48 | 95% Confidence Interval | P-value |
| Abdominoplasty (NAVIGATE 2) | Suzetrigine vs. Placebo | 48.4 | 33.6 to 63.1 | < 0.0001 |
| Bunionectomy (NAVIGATE 1) | Suzetrigine vs. Placebo | 29.3 | 14.0 to 44.6 | 0.0002 |
Table 3: Time to Clinically Meaningful Pain Relief (≥2-Point Reduction in NPRS)
| Trial | Treatment Group | Median Time to ≥2-Point NPRS Reduction |
| Abdominoplasty (NAVIGATE 2) | Suzetrigine | 119 minutes |
| Placebo | 480 minutes | |
| Bunionectomy (NAVIGATE 1) | Suzetrigine | 240 minutes |
| Placebo | 480 minutes |
Experimental Protocols
Protocol for a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study of Suzetrigine for Acute Post-Surgical Pain
This protocol is a synthesized representation based on the publicly available information from the NAVIGATE 1 (NCT05553366) and NAVIGATE 2 (NCT05558410) clinical trials.[2]
4.1.1. Study Objectives
-
Primary Objective: To evaluate the analgesic efficacy of Suzetrigine compared to placebo as measured by the SPID48 on the NPRS in participants with moderate to severe acute pain following surgery.
-
Secondary Objectives:
-
To compare the analgesic efficacy of Suzetrigine to an active comparator (e.g., hydrocodone/acetaminophen).
-
To assess the time to onset of clinically meaningful pain relief.
-
To evaluate the safety and tolerability of Suzetrigine.
-
4.1.2. Participant Population
-
Inclusion Criteria:
-
Adults aged 18 to 80 years.
-
Scheduled to undergo a planned surgical procedure known to produce moderate to severe postoperative pain (e.g., abdominoplasty or bunionectomy).[1][2]
-
Pain rated as moderate or severe on a verbal categorical rating scale and ≥4 on the 11-point NPRS post-surgery.[2][6]
-
Body Mass Index (BMI) between 18.0 and 40.0 kg/m ².[6]
-
-
Exclusion Criteria:
-
History of chronic pain or daily use of analgesics.
-
Known hypersensitivity to the study medications.
-
Significant cardiovascular, renal, or hepatic disease.
-
History of substance abuse.
-
4.1.3. Study Design and Treatment
-
A multicenter, randomized, double-blind, parallel-group study.
-
Participants are randomized in a 2:2:1 ratio to one of three treatment arms:
-
Treatment duration is 48 hours.[2]
-
Rescue medication (e.g., ibuprofen 400 mg) is permitted as needed for inadequate pain control.
4.1.4. NPRS Assessment Protocol
-
Baseline Assessment: A baseline NPRS score is obtained after surgery once the participant is lucid and requests pain medication, meeting the pain intensity inclusion criteria.
-
Post-Dose Assessments: NPRS scores are recorded at scheduled time points throughout the 48-hour treatment period. While the exact schedule may vary, a typical assessment schedule would be at 30 minutes, 1, 2, 3, 4, 6, 8, 12, 18, 24, 30, 36, 42, and 48 hours after the initial dose.
-
Rescue Medication Assessment: An NPRS score is recorded immediately before the administration of any rescue medication.
-
Patient Instructions: The following standardized instruction should be provided to the participant at each assessment: "On a scale of 0 to 10, where 0 is 'no pain' and 10 is the 'worst pain imaginable,' what number best describes your pain right now?"
-
Data Collection: All NPRS scores are recorded in the electronic Case Report Form (eCRF).
4.1.5. Statistical Analysis of NPRS Data
-
Primary Endpoint Calculation (SPID48):
-
The Pain Intensity Difference (PID) is calculated at each post-dose time point by subtracting the NPRS score at that time from the baseline NPRS score.[1]
-
The time-weighted SPID is calculated by summing the products of the PID at each time point and the time interval (in hours) between assessments.[1]
-
-
Analysis Method: The primary efficacy analysis is performed using an Analysis of Covariance (ANCOVA) model on the SPID48, with treatment group as the main factor and baseline NPRS score as a covariate.
-
Handling of Missing Data and Rescue Medication: Pre-rescue pain scores are carried forward for a specified period (e.g., 6 hours) following the use of rescue medication to avoid confounding the assessment of the study drug's efficacy.[5]
Visualizations
Signaling Pathway of Suzetrigine
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ajmc.com [ajmc.com]
- 6. ichgcp.net [ichgcp.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. investors.vrtx.com [investors.vrtx.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. journavxhcp.com [journavxhcp.com]
- 14. icer.org [icer.org]
Application Notes and Protocols for Assessing the Sum of Pain Intensity Difference over 48 hours (SPID48) for Suzetrigine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for assessing the efficacy of Suzetrigine (marketed as Journavx™) in treating moderate-to-severe acute pain, with a specific focus on the Sum of Pain Intensity Difference over 48 hours (SPID48) as a primary endpoint. Detailed protocols for key experiments are provided to facilitate the replication and adaptation of these methods in a research setting.
Introduction
Suzetrigine is a first-in-class, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1] This novel mechanism of action targets pain signaling in the peripheral nervous system, offering a potential alternative to opioids for the management of acute pain.[1] The efficacy of Suzetrigine has been demonstrated in pivotal Phase 3 clinical trials, where the primary endpoint was the time-weighted sum of the pain intensity difference over 48 hours (SPID48).[1][2]
Data Presentation
The following tables summarize the quantitative data from the Phase 3 clinical trials (NAVIGATE 1 and NAVIGATE 2) for Suzetrigine in patients with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[3][4][5]
Table 1: SPID48 for Suzetrigine vs. Placebo in the Abdominoplasty Trial (NAVIGATE 2) [5]
| Treatment Group | LS Mean SPID48 (SE) | LS Mean Difference from Placebo (95% CI) | P-value vs. Placebo |
| Suzetrigine | 118.4 (4.3) | 48.4 (33.6, 63.1) | <0.0001 |
| Placebo | 70.1 (6.1) | - | - |
LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval. A higher SPID48 value indicates greater pain relief.
Table 2: SPID48 for Suzetrigine vs. Placebo in the Bunionectomy Trial (NAVIGATE 1) [2][3]
| Treatment Group | LS Mean Difference from Placebo (95% CI) | P-value vs. Placebo |
| Suzetrigine | 29.3 (14.0, 44.6) | 0.0002 |
LS Mean: Least Squares Mean; CI: Confidence Interval. A higher SPID48 value indicates greater pain relief.
Table 3: SPID48 for Suzetrigine vs. Hydrocodone/Acetaminophen (HB/APAP) in Phase 3 Trials [3][6]
| Trial | Comparison | LS Mean Difference (95% CI) | P-value | Outcome |
| Abdominoplasty | Suzetrigine vs. HB/APAP | 6.6 (-5.4, 18.7) | 0.2781 | Did not meet key secondary endpoint for superiority |
| Bunionectomy | Suzetrigine vs. HB/APAP | -20.2 (-32.7, -7.7) | 0.0016 | Did not meet key secondary endpoint for superiority |
LS Mean: Least Squares Mean; CI: Confidence Interval. A positive value indicates a greater treatment effect for Suzetrigine, while a negative value indicates a greater effect for HB/APAP.
Experimental Protocols
Protocol 1: Assessment of SPID48 in a Post-Surgical Acute Pain Model
This protocol outlines the methodology used in the Phase 3 clinical trials of Suzetrigine for the treatment of moderate-to-severe acute pain following surgery.[1][7]
1. Study Population:
-
Male and female participants aged 18 to 80 years.[5]
-
Patients who have undergone a surgical procedure known to produce moderate-to-severe postoperative pain (e.g., abdominoplasty or bunionectomy).
-
Patients must report a pain intensity of ≥4 on the 11-point Numeric Pain Rating Scale (NPRS) and "moderate" or "severe" on the Verbal Rating Scale (VRS) to be eligible for randomization.[2][5]
2. Study Design:
-
A randomized, double-blind, placebo- and active-controlled trial design is recommended.
-
Treatment arms should include:
-
The treatment duration for the primary efficacy assessment is 48 hours.[1]
3. Pain Intensity Assessment:
-
Pain intensity is to be assessed using the 11-point Numeric Pain Rating Scale (NPRS).[8][9] The scale ranges from 0 ("no pain") to 10 ("worst pain imaginable").[8][10]
-
Patient-reported NPRS scores are to be collected at baseline (prior to the first dose of study medication) and at specified time points over the 48-hour treatment period. In the Suzetrigine Phase 2 trials, pain was assessed at 19 time points.[11][12]
4. Calculation of SPID48:
-
The Pain Intensity Difference (PID) at each time point is calculated as the baseline NPRS score minus the NPRS score at that time point.
-
The SPID48 is the time-weighted sum of the PIDs over the 48-hour period.[1] A higher SPID value represents a greater reduction in pain.[7]
5. Handling of Rescue Medication:
-
Participants should be allowed access to rescue medication for inadequate pain control.
-
In the Suzetrigine trials, pre-rescue pain scores were carried forward for 6 hours following the use of rescue medication.[7] This method of data imputation is crucial for an unbiased assessment of the study drug's efficacy.
Protocol 2: Administration of the Numeric Pain Rating Scale (NPRS)
1. Instructions for the Administrator:
-
Explain the 11-point scale to the participant clearly and concisely.
-
Emphasize that 0 corresponds to "no pain" and 10 corresponds to the "worst pain imaginable."[13]
-
Ask the participant to provide a single number that best represents their current pain intensity.
2. Patient Instructions:
-
"On a scale of 0 to 10, where 0 is 'no pain' and 10 is the 'worst pain imaginable,' what number would you use to rate your pain right now?"
-
The patient's verbal response is recorded as their NPRS score.
Mandatory Visualizations
Signaling Pathway of Suzetrigine
Caption: Mechanism of action of Suzetrigine in blocking pain signals.
Experimental Workflow for SPID48 Assessment
Caption: Workflow for assessing SPID48 in a clinical trial setting.
Logical Relationship of SPID48 Calculation
Caption: Logical flow for the calculation of SPID48.
References
- 1. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals Newsroom [news.vrtx.com]
- 4. Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile - BioSpace [biospace.com]
- 5. Phase 3 Trial - NAVIGATE 2 | Vertex Pharmaceuticals [vrtxmedical.com]
- 6. jmcp.org [jmcp.org]
- 7. ajmc.com [ajmc.com]
- 8. Numeric Pain Rating Scale (NPRS) - SCIRE Professional [scireproject.com]
- 9. carepatron.com [carepatron.com]
- 10. Numeric Pain Rating Scale | RehabMeasures Database [sralab.org]
- 11. Selective Inhibition of NaV1.8 with VX-548 for Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Selective Inhibition of NaV1.8 with VX-548 for Acute Pain. [scholars.duke.edu]
- 13. Numeric Pain Rating Scale (NPRS) Calculator: Simple Pain Assessment Tool for Healthcare [sprypt.com]
Application Notes and Protocols for In Vivo Testing of Suzetrigine in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo models and experimental protocols relevant for the preclinical evaluation of Suzetrigine (VX-548), a selective NaV1.8 inhibitor, in the context of neuropathic pain.
Introduction
Suzetrigine is a novel, non-opioid analgesic that selectively targets the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in the transmission of pain signals.[1][2][4] By selectively inhibiting NaV1.8, Suzetrigine offers a targeted approach to pain management with the potential for fewer side effects compared to non-selective sodium channel blockers and opioids.[1][5] While clinical trials have shown promise for Suzetrigine in treating acute and neuropathic pain, including painful diabetic peripheral neuropathy (DPN) and lumbosacral radiculopathy (LSR), rigorous preclinical evaluation in relevant animal models is a critical step in its development.[4][6][7][8][9]
Mechanism of Action of Suzetrigine
Suzetrigine functions by binding to the NaV1.8 channel and stabilizing it in a closed state, which in turn blocks the influx of sodium ions necessary for the generation and propagation of action potentials in nociceptive neurons.[1] This targeted action in the peripheral nervous system is key to its analgesic effect without the central nervous system side effects associated with opioids.[1][2]
Relevant In Vivo Models for Neuropathic Pain
The selection of an appropriate animal model is crucial for mimicking the clinical condition of neuropathic pain and for predicting the efficacy of a therapeutic candidate like Suzetrigine. Commonly used and well-validated rodent models for neuropathic pain include:
-
Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which mimics traumatic nerve injury in humans.[10]
-
Spinal Nerve Ligation (SNL) Model (Chung Model): This model involves the tight ligation of one or more spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.
-
Spared Nerve Injury (SNI) Model: In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the remaining nerve intact but in a state of hypersensitivity.[10]
-
Chemotherapy-Induced Neuropathic Pain (CINP) Model: Administration of chemotherapeutic agents like paclitaxel or cisplatin induces peripheral neuropathy, a common and debilitating side effect in cancer patients.[10][11]
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: Chemical induction of diabetes with STZ leads to the development of peripheral neuropathy, mimicking painful diabetic neuropathy in humans.[10][12]
Experimental Protocols
Below are detailed protocols for inducing two common neuropathic pain models and for assessing pain-related behaviors.
Protocol 1: Induction of the Spinal Nerve Ligation (SNL) Model
Objective: To create a model of peripheral nerve injury-induced neuropathic pain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
Suture material (e.g., 5-0 silk)
-
Stereomicroscope
Procedure:
-
Anesthetize the animal using isoflurane.
-
Place the animal in a prone position and make a skin incision at the L5-L6 level.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 5-0 silk suture.
-
Ensure the ligation is secure, causing a visible constriction of the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover from anesthesia in a warm, clean cage.
-
Post-operative care should include monitoring for signs of infection and distress.
Protocol 2: Assessment of Mechanical Allodynia using the von Frey Test
Objective: To quantify the withdrawal threshold to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments (a series of calibrated monofilaments)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing environment for at least 15-30 minutes before testing.
-
Place the animal in a testing chamber on the elevated wire mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.
-
Apply the filament until it bends and hold for 3-5 seconds.
-
A positive response is recorded if the animal briskly withdraws its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold (PWT).
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
-
Administer Suzetrigine or vehicle at the desired dose and route and repeat the measurements at specified time points post-dosing.
Protocol 3: Assessment of Thermal Hyperalgesia using the Hargreaves Test
Objective: To measure the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Glass floor
-
Testing chambers
Procedure:
-
Acclimatize the animal to the testing apparatus for at least 15-30 minutes.
-
Place the animal in a testing chamber on the glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
Record the paw withdrawal latency (PWL). A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Test both the ipsilateral and contralateral paws.
-
Administer Suzetrigine or vehicle and repeat the measurements at specified time points post-dosing.
Data Presentation
Quantitative data from preclinical studies should be presented in a clear and structured manner to allow for easy comparison between treatment groups.
Table 1: Effect of Suzetrigine on Mechanical Allodynia in the SNL Model
| Treatment Group | Dose (mg/kg) | Route | Pre-dose PWT (g) | 1h Post-dose PWT (g) | 2h Post-dose PWT (g) | 4h Post-dose PWT (g) |
| Vehicle | - | p.o. | 2.5 ± 0.3 | 2.7 ± 0.4 | 2.6 ± 0.3 | 2.5 ± 0.4 |
| Suzetrigine | 10 | p.o. | 2.4 ± 0.2 | 8.5 ± 1.1 | 7.9 ± 0.9 | 5.2 ± 0.7 |
| Suzetrigine | 30 | p.o. | 2.6 ± 0.3 | 12.1 ± 1.5 | 11.5 ± 1.3 | 8.9 ± 1.0 |
| Suzetrigine | 100 | p.o. | 2.5 ± 0.4 | 14.8 ± 1.2 | 14.5 ± 1.1 | 12.3 ± 1.4* |
*Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p < 0.05 compared to vehicle. (Note: Data are hypothetical for illustrative purposes).
Table 2: Effect of Suzetrigine on Thermal Hyperalgesia in the SNL Model
| Treatment Group | Dose (mg/kg) | Route | Pre-dose PWL (s) | 1h Post-dose PWL (s) | 2h Post-dose PWL (s) | 4h Post-dose PWL (s) |
| Vehicle | - | p.o. | 5.2 ± 0.5 | 5.4 ± 0.6 | 5.3 ± 0.5 | 5.1 ± 0.6 |
| Suzetrigine | 10 | p.o. | 5.1 ± 0.4 | 9.8 ± 0.9 | 9.2 ± 0.8 | 7.1 ± 0.7 |
| Suzetrigine | 30 | p.o. | 5.3 ± 0.5 | 13.5 ± 1.2 | 12.8 ± 1.1 | 10.4 ± 1.0 |
| Suzetrigine | 100 | p.o. | 5.2 ± 0.6 | 16.2 ± 1.4 | 15.9 ± 1.3 | 13.7 ± 1.2* |
*Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. *p < 0.05 compared to vehicle. (Note: Data are hypothetical for illustrative purposes).
Visualizations
Signaling Pathway of Suzetrigine Action
Caption: Mechanism of action of Suzetrigine on the NaV1.8 channel in a nociceptive neuron.
Experimental Workflow for Preclinical Testing
Caption: A typical experimental workflow for evaluating the efficacy of Suzetrigine in a rodent model of neuropathic pain.
Logical Relationship of Key Concepts
Caption: The logical relationship between the pathophysiology of neuropathic pain and the therapeutic action of Suzetrigine.
References
- 1. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. columbusanesthesiaservices.com [columbusanesthesiaservices.com]
- 4. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. neurology.org [neurology.org]
- 7. Vertex weakens after neuropathic pain trial reads out | pharmaphorum [pharmaphorum.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Vertex Reveals Progress in Suzetrigine (VX-548) for Acute and Neuropathic Pain Treatment [synapse.patsnap.com]
- 10. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. ojs.ikm.mk [ojs.ikm.mk]
- 12. mdbneuro.com [mdbneuro.com]
Troubleshooting & Optimization
Technical Support Center: Suzetrigine (VX-548) Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of Suzetrigine (VX-548), a selective NaV1.8 inhibitor for the treatment of moderate-to-severe acute pain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Suzetrigine?
Suzetrigine is a first-in-class, oral, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2][3] NaV1.8 channels are predominantly expressed in peripheral sensory neurons, including dorsal root ganglion neurons, which are responsible for transmitting pain signals.[1][2] By selectively blocking these channels, Suzetrigine impedes the transmission of pain signals to the spinal cord and brain.[2] This peripheral mechanism of action avoids the central nervous system effects associated with opioids, thereby reducing the potential for addiction.[1][4]
Q2: What are the key efficacy endpoints used in Suzetrigine acute pain clinical trials?
The primary efficacy endpoint in the Phase 3 trials for acute pain (following abdominoplasty and bunionectomy) was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as compared to placebo.[1][5] This is a standard measure in analgesic trials that captures both the magnitude and duration of pain relief. A key secondary endpoint was the comparison of SPID48 for Suzetrigine versus an active comparator, hydrocodone bitartrate/acetaminophen (HB/APAP).[1][6] Another important secondary endpoint was the time to meaningful pain relief, defined as a reduction of at least 2 points on the Numeric Pain Rating Scale (NPRS).[1][6]
Q3: What is the approved dosing regimen for Suzetrigine in acute pain?
The approved dosing for Suzetrigine (brand name: Journavx) for moderate-to-severe acute pain in adults is an initial loading dose of 100 mg (two 50 mg tablets), followed by a maintenance dose of 50 mg every 12 hours.[7][8] The initial dose should be taken on an empty stomach.[7][8]
Q4: What are the common adverse events associated with Suzetrigine?
In the Phase 3 acute pain trials, Suzetrigine was generally well-tolerated.[6][9] The most common adverse reactions reported more frequently than placebo were pruritus (itching), muscle spasms, increased blood creatine phosphokinase, and rash.[10] Headache and constipation have also been noted as common adverse events.[11] The overall incidence of adverse events for Suzetrigine was comparable to or lower than that of both placebo and the active comparator (hydrocodone/acetaminophen).[6][9]
Q5: Has Suzetrigine been studied in patient populations other than acute postsurgical pain?
Yes, beyond the successful Phase 3 trials in acute pain following abdominoplasty and bunionectomy, Suzetrigine has been investigated in other pain conditions. A Phase 2 study was conducted in patients with painful diabetic peripheral neuropathy (DPN), which showed positive results, and a Phase 3 program for DPN is planned.[12] Another Phase 2 study evaluated Suzetrigine in patients with painful lumbosacral radiculopathy (LSR), a type of chronic neuropathic pain.[13][14][15][16][17][18][19][20][21]
Troubleshooting Guides
Challenge 1: High Placebo Response in Neuropathic Pain Trials
A significant challenge observed, particularly in the Phase 2 trial of Suzetrigine for lumbosacral radiculopathy (LSR), was a high placebo response, where patients in the placebo group showed a meaningful reduction in pain scores, making it difficult to demonstrate a clear separation between the drug and placebo.[13][15][16][17][18][19][20] This is a recognized issue in pain clinical trials.[13][17]
Troubleshooting Strategies:
-
Refined Trial Design: For future studies, consider innovative trial designs to better control for the placebo effect.[13][15][20] This could include adaptive trial designs or enrichment strategies to identify and exclude high placebo responders during a run-in period.
-
Site and Investigator Training: Post-hoc analyses of the LSR trial revealed variability in the placebo response across different study sites.[13][15][17] Implementing standardized training for all site personnel on how to interact with patients in a neutral manner and avoid creating expectations can help minimize this variability.
-
Patient Education: Educate patients about the nature of clinical trials, the possibility of receiving a placebo, and the importance of accurate pain reporting. This can help manage patient expectations.
-
Objective Endpoints: Where possible, incorporate more objective functional endpoints in addition to subjective patient-reported pain scores.
Challenge 2: Ensuring Accurate and Consistent Patient-Reported Outcome (PRO) Data
The primary endpoint in Suzetrigine trials relies on the Numeric Pain Rating Scale (NPRS), a subjective measure. Variability in how patients interpret and report their pain can introduce noise into the data.
Troubleshooting Strategies:
-
Standardized Patient Instructions: Provide all patients with clear, standardized instructions on how to use the NPRS. The scale typically ranges from 0 ("no pain") to 10 ("worst possible pain").[13][22] Instructions should clarify that they are to rate their current pain intensity at specific time points.
-
Regular Training for Study Staff: Ensure that all clinical staff are trained to administer the NPRS in a consistent manner, without leading questions or introducing bias.
-
Electronic Diaries: Utilize electronic patient diaries to collect PRO data in real-time. This can improve compliance and reduce recall bias compared to paper diaries.
-
Data Monitoring: Regularly monitor incoming PRO data for inconsistencies or patterns that might suggest a misunderstanding of the rating scale or other issues at a particular site.
Challenge 3: Managing Rescue Medication Use
In the Suzetrigine acute pain trials, patients were permitted to use rescue medication (ibuprofen) for breakthrough pain.[1][23] The use of rescue medication can confound the assessment of the investigational drug's efficacy.
Troubleshooting Strategies:
-
Standardized Rescue Medication Protocol: The Phase 3 trials for acute pain had a clear protocol for rescue medication, allowing 400 mg of oral ibuprofen every 6 hours as needed.[1] A standardized protocol is crucial.
-
Data Imputation Methods: The statistical analysis plan should prespecify how pain scores will be handled after the use of rescue medication. In the Suzetrigine trials, a method of carrying forward the pre-rescue pain score for a defined period was used.[10]
-
Patient Guidance: Patients should be given clear instructions on when and how to request rescue medication. In the Suzetrigine trials, patients were encouraged to wait 90 minutes after the initial dose of the study drug before requesting rescue medication.[1]
-
Analyze Rescue Medication Use as an Endpoint: The frequency and total dose of rescue medication used can be a valuable secondary endpoint to assess the efficacy of the study drug.
Data Presentation
Table 1: Summary of Efficacy Results from Phase 3 Acute Pain Trials (Abdominoplasty & Bunionectomy)
| Endpoint | Abdominoplasty Trial | Bunionectomy Trial |
| Primary Endpoint: SPID48 vs. Placebo (LS Mean Difference) | 48.4 (95% CI: 33.6, 63.1; P<0.0001)[1][6] | 29.3 (95% CI: 14.0, 44.6; P=0.0002)[1][6] |
| Key Secondary Endpoint: SPID48 vs. HB/APAP | Not met (did not demonstrate superiority)[1][6][9] | Not met (did not demonstrate superiority)[1][6][9] |
| Time to Meaningful Pain Relief (≥2-point NPRS reduction) vs. Placebo (Median Time) | Suzetrigine: 2 hours, Placebo: 8 hours (Nominal P<0.0001) | Suzetrigine: 4 hours, Placebo: 8 hours (Nominal P=0.0016) |
SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS Mean: Least Squares Mean. CI: Confidence Interval. HB/APAP: Hydrocodone bitartrate/acetaminophen.
Table 2: Overview of Safety Profile from Pooled Phase 3 Acute Pain Trials
| Adverse Event Category | Suzetrigine | Placebo | HB/APAP |
| Incidence of Any Adverse Events (Abdominoplasty) | 50.0%[6] | 56.3%[6] | 60.7%[6] |
| Incidence of Any Adverse Events (Bunionectomy) | 31.0%[6] | 35.2%[6] | 41.8%[6] |
| Common Adverse Reactions (≥1% and > Placebo) | Pruritus, muscle spasms, increased blood creatine phosphokinase, rash[10] | ||
| Discontinuation due to Adverse Events | 0.6%[10] | 0.2%[10] | 0.6%[10] |
| Serious Adverse Events Related to Study Drug | None reported[6] |
HB/APAP: Hydrocodone bitartrate/acetaminophen.
Experimental Protocols
Protocol: Phase 3 Acute Pain Trials (Abdominoplasty and Bunionectomy)
-
Study Design: Randomized, double-blind, placebo- and active-controlled.[1]
-
Patient Population: Adults (18-80 years) with moderate-to-severe acute pain (NPRS ≥ 4) following either a full abdominoplasty or a bunionectomy.[1][24]
-
Treatment Arms:
-
Treatment Duration: 48 hours.[1]
-
Primary Endpoint Assessment: Pain intensity was assessed using the 11-point NPRS at 19 scheduled time points over the 48-hour treatment period.[1] The SPID48 was calculated from these assessments.[1]
-
Rescue Medication: 400 mg oral ibuprofen every 6 hours as needed for pain relief.[1]
Mandatory Visualizations
References
- 1. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What were the safety and efficacy results from the phase II and phase III trials of Suzetrigine? [inpharmd.com]
- 4. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. drugtopics.com [drugtopics.com]
- 7. dam.upmc.com [dam.upmc.com]
- 8. journavxhcp.com [journavxhcp.com]
- 9. Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile - BioSpace [biospace.com]
- 10. ajmc.com [ajmc.com]
- 11. VX-548 in the treatment of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain - BioSpace [biospace.com]
- 13. Vertex Announces Results From Phase 2 Study of Suzetrigine for the Treatment of Painful Lumbosacral Radiculopathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 14. Between promise and peril: role of suzetrigine as a non-opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vertex weakens after neuropathic pain trial reads out | pharmaphorum [pharmaphorum.com]
- 16. More Lackluster Results for Non-Opioid Pain Reliever — Pain News Network [painnewsnetwork.org]
- 17. patientcareonline.com [patientcareonline.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. investors.vrtx.com [investors.vrtx.com]
- 21. ajmc.com [ajmc.com]
- 22. sralab.org [sralab.org]
- 23. FDA Approves Suzetrigine (VX-548), a Non-Opioid Analgesic - The Rheumatologist [the-rheumatologist.org]
- 24. investors.vrtx.com [investors.vrtx.com]
Technical Support Center: Navigating the Placebo Effect in Suzetrigine Pain Studies
This technical support center is designed for researchers, scientists, and drug development professionals investigating the efficacy of Suzetrigine in pain management. It provides practical, question-and-answer-based troubleshooting guides and FAQs to address the significant challenge of the placebo effect observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: Is a high placebo response a known issue in Suzetrigine pain trials?
A1: Yes, a pronounced placebo effect is a recognized challenge in the broader field of pain research and has been specifically observed in clinical studies of Suzetrigine. For instance, in a Phase 2 trial of Suzetrigine for lumbosacral radiculopathy (LSR), the reduction in pain scores in the placebo group was nearly identical to that of the active treatment group, complicating the assessment of the drug's true efficacy. Post-hoc analyses of this study suggested that high variability in the placebo response across different trial sites was a significant contributing factor.
Q2: What is Suzetrigine's mechanism of action and its relevance to pain signaling?
A2: Suzetrigine is a selective inhibitor of the voltage-gated sodium channel NaV1.8. This specific channel is crucial for pain signaling as it is predominantly found in peripheral pain-sensing neurons, known as nociceptors. Suzetrigine functions by blocking the transmission of pain signals in the peripheral nervous system before they can ascend to the brain. This targeted peripheral action distinguishes it from opioids, which act on the central nervous system, and is the basis for its non-addictive potential.
Q3: What foundational strategies can we implement to mitigate the placebo effect in our Suzetrigine studies?
A3: A multi-faceted approach is recommended to manage the placebo effect. Key strategies include:
-
Innovative Clinical Trial Designs: Employing specific trial designs, such as a placebo run-in period or a sequential parallel comparison design (SPCD), can help to identify and statistically manage participants who are highly responsive to placebo.
-
Comprehensive Training for Patients and Staff: Educating trial participants about the nature of the placebo effect and rigorously training study staff on maintaining neutral interactions can significantly reduce response biases.
-
Management of Participant Expectations: Clear and consistent communication regarding the possibility of receiving a placebo is essential for managing expectations and encouraging more objective reporting of pain levels.
-
Standardization of Study Procedures: Maintaining uniformity in all trial-related procedures, including the appearance of the placebo medication and the nature of patient-staff interactions, helps to minimize environmental and psychological cues that can trigger a placebo response.
Troubleshooting Guides
Problem: We are observing significant inter-site variability in placebo response in our multi-center trial.
Solution:
-
Standardize Training Across All Sites:
-
Develop and implement a universal training program for all investigators and study staff. This training should emphasize neutral communication techniques and the consistent application of pain assessment tools.
-
Provide standardized scripts and communication guides for explaining the study and the role of the placebo to ensure uniform messaging to all participants.
-
-
Implement Centralized Monitoring:
-
Continuously monitor the placebo response rates at each individual site.
-
If a particular site demonstrates a statistically significant deviation in placebo response, a targeted intervention, such as a site visit for procedural review and staff retraining, should be conducted.
-
-
Refine Site Selection Criteria for Future Studies:
-
Incorporate the historical placebo response data of potential clinical trial sites as a key criterion in the selection process for future studies.
-
Problem: A high dropout rate in the placebo arm is compromising the blinding of our study.
Solution:
-
Consider the Use of an Active Placebo:
-
If Suzetrigine is associated with discernible, mild side effects, the use of an active placebo that mimics these effects can help to preserve the integrity of the blind for both participants and investigators.
-
-
Integrate a Placebo Run-in Period:
-
By identifying and excluding individuals who exhibit a strong response to placebo before the main trial begins, a placebo run-in period can reduce the number of placebo responders in the randomized phase.
-
-
Enhance Patient Education and Engagement:
-
During the informed consent process, thoroughly explain the scientific importance of completing the trial, irrespective of the perceived treatment efficacy.
-
Maintain regular and supportive communication with all participants throughout the duration of the study to foster engagement and retention.
-
Quantitative Data
Table 1: Results from a Phase 2 Study of Suzetrigine in Lumbosacral Radiculopathy Highlighting the Placebo Effect
| Treatment Arm | Mean Change from Baseline in Numeric Pain Rating Scale (NPRS) at Week 12 | Incidence of Adverse Events |
| Suzetrigine | -2.02 | 22.9% |
| Placebo | -1.98 | 32.4% |
The Numeric Pain Rating Scale (NPRS) is an 11-point scale from 0 (no pain) to 10 (worst imaginable pain).
Experimental Protocols
Protocol 1: Implementation of a Placebo Run-in Period
Objective: To identify and exclude participants who demonstrate a high response to placebo prior to their randomization into the main trial.
Methodology:
-
Screening and Enrollment: Following initial eligibility screening and obtaining informed consent, all participants enter a single-blind placebo run-in phase.
-
Placebo Administration: Participants are given a placebo that is visually and organoleptically indistinguishable from the Suzetrigine investigational product. Participants are informed they are receiving a study medication but are not explicitly told it is a placebo.
-
Pain Assessment: Participants are required to record their pain levels on a daily basis using a validated instrument, such as the Numeric Pain Rating Scale (NPRS).
-
Definition of a "High Placebo Responder": A clear and pre-specified definition of a high placebo responder is established in the study protocol (e.g., a 30% or greater reduction in the average NPRS score from baseline during the run-in period).
-
Exclusion from Randomization: Participants who meet the pre-defined criteria for a high placebo responder are excluded from proceeding to the randomization phase of the trial.
-
Randomization: Participants who do not meet the criteria for a high placebo responder are then randomized in a double-blind manner to receive either Suzetrigine or a placebo.
Protocol 2: Sequential Parallel Comparison Design (SPCD)
Objective: To reduce the influence of the placebo effect by incorporating a second randomization for participants who do not respond to the initial placebo treatment.
Methodology:
-
Phase 1 (First Stage):
-
Eligible participants are randomized to receive either Suzetrigine or a placebo for a pre-determined duration (e.g., 6 weeks).
-
Pain scores are regularly assessed.
-
-
Phase 2 (Second Stage):
-
Placebo non-responders from Phase 1 are re-randomized to receive either Suzetrigine or a placebo for a second treatment period (e.g., an additional 6 weeks).
-
Participants who were randomized to the Suzetrigine arm in Phase 1 continue with their assigned treatment.
-
Pain assessments continue throughout this phase.
-
-
Statistical Analysis:
-
The final efficacy analysis pools the data from both phases. The outcome for all participants who received Suzetrigine at any point is compared against the outcome for participants who consistently received a placebo.
-
Visualizations
Caption: Suzetrigine's inhibitory action on the NaV1.8 channel.
Caption: An experimental workflow incorporating a placebo run-in period.
Caption: The relationship between placebo effect factors and mitigation strategies.
Navigating CYP3A4 Interactions with Suzetrigine: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the cytochrome P450 3A4 (CYP3A4)-mediated drug interactions of Suzetrigine. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key interaction data to support your in vitro and in vivo studies.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of Suzetrigine's CYP3A4 interactions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for CYP3A4 inhibition across experiments. | Inconsistent solvent concentration. Pipetting errors. Instability of Suzetrigine or metabolites in the incubation mixture. Variation in human liver microsome (HLM) lots. | Ensure the final concentration of organic solvents (e.g., DMSO, acetonitrile) is low and consistent across all wells, typically ≤0.5%[1]. Use calibrated pipettes and proper technique. Assess the stability of Suzetrigine in the assay conditions. If possible, use the same lot of pooled HLMs for comparative experiments. |
| Suzetrigine appears to be a more potent inhibitor than expected, or shows non-competitive inhibition kinetics. | Suzetrigine or a metabolite may be a time-dependent inhibitor (TDI). However, in vitro studies have shown that Suzetrigine and its active metabolite, M6-SUZ, are not time-dependent inhibitors of CYP3A4[2]. | While Suzetrigine is not a known TDI of CYP3A4, if unexpected inhibition patterns are observed, it is prudent to perform a TDI assay. This involves pre-incubating Suzetrigine with microsomes and NADPH for a period (e.g., 30 minutes) before adding the probe substrate. |
| Difficulty achieving a complete dose-response curve for CYP3A4 induction (Emax not reached). | Cytotoxicity of Suzetrigine at higher concentrations. Limited solubility of Suzetrigine in the culture medium. | Determine the cytotoxicity of Suzetrigine in your hepatocyte model and use concentrations below the toxic threshold. Test the solubility of Suzetrigine in the assay medium and use appropriate solvents at low concentrations. If a full curve cannot be generated, this limitation should be noted when interpreting the data[3]. |
| Observed CYP3A4 induction is lower than anticipated based on mRNA expression levels. | Suzetrigine may also be a CYP3A4 inhibitor, confounding the activity-based assay. The relationship between mRNA and protein/activity levels is not always linear. | Measure both CYP3A4 mRNA levels (via qRT-PCR) and enzyme activity (via a probe substrate). This will help to distinguish between effects on gene expression and direct enzyme inhibition[4]. |
| Inconsistent results in CYP3A4 induction assays using primary human hepatocytes. | Inter-donor variability in hepatocyte function and response to inducers. Suboptimal cell culture conditions (e.g., cell density, overlay). | Use hepatocytes from at least three different donors to account for genetic variability[5]. Ensure proper cell seeding density and matrix overlay to maintain hepatocyte viability and function. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Suzetrigine?
A1: Suzetrigine is primarily metabolized by the CYP3A enzyme system[6][7]. Its major active metabolite is M6-SUZ, which is formed through N-oxidation mediated mainly by CYP3A, with some contribution from CYP2C19[2].
Q2: Is Suzetrigine a substrate, inhibitor, or inducer of CYP3A4?
A2: Suzetrigine is a substrate and an inducer of CYP3A4[8][9]. While it does exhibit reversible inhibition of CYP3A4 in vitro, its primary clinical interaction concern is its induction potential[2]. Co-administration with strong CYP3A4 inhibitors is contraindicated, and dose adjustments are recommended with moderate CYP3A inhibitors[10].
Q3: What is the clinical significance of Suzetrigine's CYP3A4 induction?
A3: As a CYP3A4 inducer, Suzetrigine can increase the metabolism of co-administered drugs that are CYP3A4 substrates. This can lead to decreased plasma concentrations and potentially reduced efficacy of those drugs[4][8]. This is particularly important for sensitive CYP3A4 substrates or those with a narrow therapeutic index[8].
Q4: Should I be concerned about time-dependent inhibition of CYP3A4 by Suzetrigine?
A4: Based on available in vitro data, neither Suzetrigine nor its major active metabolite, M6-SUZ, are time-dependent inhibitors of CYP3A4[2].
Q5: What are the recommended in vitro models for studying Suzetrigine's CYP3A4 interactions?
A5: For inhibition studies, pooled human liver microsomes (HLMs) are the standard[11]. For induction studies, cryopreserved primary human hepatocytes in a sandwich culture configuration are considered the gold standard as they retain the necessary nuclear receptors and transcriptional machinery[12][13].
Quantitative Interaction Data
The following tables summarize the in vitro interaction parameters for Suzetrigine and its major active metabolite, M6-SUZ, with CYP3A4.
Table 1: In Vitro CYP450 Inhibition by Suzetrigine and M6-SUZ
| Enzyme | Suzetrigine IC50 (µM) | M6-SUZ IC50 (µM) |
| CYP3A4 | >21.3 | >106 |
Data from FDA regulatory submission documents[2]. IC50 values are uncorrected for nonspecific binding.
Table 2: In Vitro CYP3A4 Induction by Suzetrigine and M6-SUZ in Human Hepatocytes
| Parameter | Suzetrigine | M6-SUZ |
| Emax (Fold Induction) | ||
| Lot 1 | 18.2 | 16.0 |
| Lot 2 | 10.1 | 10.3 |
| Lot 3 | 14.0 | 12.3 |
| EC50 (µM) | ||
| Lot 1 | 0.403 | 1.10 |
| Lot 2 | 0.222 | 0.701 |
| Lot 3 | 0.141 | 0.449 |
Data derived from CYP3A4 mRNA expression in three different lots of human hepatocytes[2].
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Reversible)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of Suzetrigine on CYP3A4 activity using human liver microsomes.
Workflow for CYP3A4 Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Suzetrigine in a suitable organic solvent (e.g., acetonitrile, as DMSO can inhibit CYP3A4 at concentrations ≥0.1%)[14]. Perform serial dilutions to create a range of concentrations.
-
Use pooled human liver microsomes (e.g., 0.1 mg/mL final protein concentration) in a phosphate buffer (pH 7.4)[1].
-
Prepare a solution of a CYP3A4-specific probe substrate, such as midazolam, at a concentration near its Km value to ensure Michaelis-Menten kinetics[15].
-
Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal suspension, phosphate buffer, and the Suzetrigine dilution (or solvent for control wells).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the midazolam solution to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) during which the reaction is linear.
-
-
Sample Analysis:
-
Terminate the reaction by adding a cold stop solution, such as acetonitrile, which will also precipitate the microsomal proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each Suzetrigine concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Suzetrigine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro CYP3A4 Induction Assay
This protocol describes a method to evaluate the potential of Suzetrigine to induce CYP3A4 expression in sandwich-cultured primary human hepatocytes.
Workflow for CYP3A4 Induction Assay.
Methodology:
-
Hepatocyte Culture:
-
Thaw cryopreserved primary human hepatocytes from at least three different donors and plate them on collagen-coated plates (e.g., 24-well plates)[12][16].
-
After cell attachment, overlay the hepatocytes with an extracellular matrix solution (e.g., Geltrex™ or Matrigel®) to establish a sandwich culture, which helps maintain hepatocyte function.
-
-
Compound Treatment:
-
Prepare treatment media containing various concentrations of Suzetrigine, a positive control (e.g., 10 µM Rifampicin), and a vehicle control (e.g., 0.1% DMSO)[5][17].
-
Treat the cells for 72 hours, replacing the media with freshly prepared treatment media every 24 hours[16].
-
At the end of the treatment period, perform a cytotoxicity assay (e.g., LDH release) to ensure that the observed effects are not due to cell death.
-
-
Endpoint Measurement (Dual Analysis):
-
mRNA Analysis:
-
Harvest the cells by lysis and isolate total RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CYP3A4 mRNA, normalized to a stable housekeeping gene.
-
-
Enzyme Activity Analysis:
-
Wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) in fresh incubation medium.
-
After a defined incubation period, collect the medium and analyze for metabolite formation via LC-MS/MS.
-
-
-
Data Analysis:
-
Calculate the fold induction for both mRNA expression and enzyme activity at each Suzetrigine concentration relative to the vehicle control.
-
Plot the fold induction against the Suzetrigine concentration to generate dose-response curves.
-
From these curves, determine the maximal induction effect (Emax) and the concentration that produces half of the maximal effect (EC50)[3][18].
-
References
- 1. bioivt.com [bioivt.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. xenotech.com [xenotech.com]
- 4. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. ajmc.com [ajmc.com]
- 9. apsf.org [apsf.org]
- 10. Journavx (suzetrigine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. nuvisan.com [nuvisan.com]
- 12. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Cytochrome P450 Induction Assay — MB Biosciences [mbbiosciences.com]
Navigating Suzetrigine Administration in Hepatically Impaired Populations: A Technical Guide
For Immediate Release
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Suzetrigine (brand name: JOURNAVX®) in patients with hepatic impairment. The following information, presented in a question-and-answer format, addresses potential issues and offers clear protocols for experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage adjustment for Suzetrigine in patients with hepatic impairment?
A1: Dosage adjustments for Suzetrigine are based on the severity of hepatic impairment as classified by the Child-Pugh scoring system.
-
Mild Hepatic Impairment (Child-Pugh Class A): No dosage adjustment is recommended.[1]
-
Moderate Hepatic Impairment (Child-Pugh Class B): A reduced dosage regimen is necessary.[1][2][3]
-
Severe Hepatic Impairment (Child-Pugh Class C): Use of Suzetrigine should be avoided in this population.[1][2][3][4]
Q2: What is the specific dosing protocol for a patient with moderate hepatic impairment (Child-Pugh Class B)?
A2: For patients with moderate hepatic impairment, the following modified dosing schedule is recommended[1][3][5]:
| Dose | Dosage | Administration Notes |
| Dose 1 (Initial) | 100 mg orally once | Administer on an empty stomach (at least 1 hour before or 2 hours after food). Clear liquids are permissible.[1][3] |
| Doses 2-4 | 50 mg orally every 12 hours | The second dose should be administered 12 hours after the initial dose. These doses can be taken with or without food.[1][3] |
| Dose 5 and Subsequent | 50 mg orally every 24 hours | The fifth dose should be administered 12 hours after the fourth dose. These doses can be taken with or without food.[1][3] |
Q3: Why are dosage adjustments necessary for patients with hepatic impairment?
A3: Suzetrigine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][6][7][8] In patients with moderate hepatic impairment, the systemic exposure to both Suzetrigine and its active metabolite (M6-SUZ) is increased, which may elevate the risk of adverse reactions.[2][3][9] Specifically, at steady state, Suzetrigine AUC0-12h and Cmax are increased by 1.5-fold and 1.3-fold, respectively, in this patient population.[3]
Q4: What are the known risks or adverse events associated with Suzetrigine use in hepatically impaired patients?
A4: Patients with moderate hepatic impairment have higher systemic exposures to Suzetrigine and its active metabolite, which may increase the risk of adverse reactions.[2][3] Pooled data from clinical trials have shown that adverse reactions occurring in ≥1% of patients treated with Suzetrigine at a higher rate than placebo include pruritus, muscle spasms, increased blood creatine phosphokinase, and rash.[2] However, prelicensure trials did not link Suzetrigine to significant elevations in serum aminotransferase, alkaline phosphatase, or bilirubin.[4]
Troubleshooting Guide
Scenario 1: A patient with moderate hepatic impairment misses a dose of Suzetrigine.
-
Guidance: The patient should take the missed dose as soon as possible. If the next scheduled dose is within 6 hours, the patient should skip the missed dose and resume the regular dosing schedule.[5] If two or more doses are missed, the patient should take a 100 mg dose and then continue with the next scheduled dose at the recommended time.[1][5]
Scenario 2: Uncertainty about a patient's liver function and appropriate Suzetrigine dosage.
-
Guidance: It is crucial to assess the patient's hepatic function using the Child-Pugh scoring system before initiating Suzetrigine therapy.[7] This classification will determine the appropriate dosage regimen. If there is any uncertainty, consult with a hepatologist.
Experimental Protocols
Protocol for Assessing Suzetrigine Pharmacokinetics in a Hepatically Impaired Cohort
-
Subject Recruitment:
-
Recruit subjects with normal hepatic function and subjects with mild (Child-Pugh A), moderate (Child-Pugh B), and severe (Child-Pugh C) hepatic impairment.
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history and physical examination.
-
-
Drug Administration:
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Suzetrigine and its active metabolite, M6-SUZ, in human plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life) for both Suzetrigine and M6-SUZ.
-
Compare the pharmacokinetic profiles between the different hepatic function groups to assess the impact of hepatic impairment.
-
Visualizations
Caption: Suzetrigine metabolism via CYP3A4 in the liver.
Caption: Dosing adjustment workflow for Suzetrigine.
References
- 1. drugs.com [drugs.com]
- 2. ajmc.com [ajmc.com]
- 3. pi.vrtx.com [pi.vrtx.com]
- 4. Suzetrigine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journavxhcp.com [journavxhcp.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. apsf.org [apsf.org]
- 9. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Analgesic Efficacy of Suzetrigine
Welcome to the technical support center for researchers dedicated to advancing non-opioid pain therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges and explore strategies for improving the modest effect size of Suzetrigine, a selective NaV1.8 inhibitor, in comparison to traditional opioids.
Frequently Asked Questions (FAQs)
Q1: What is the core mechanism of Suzetrigine, and how does it differ from opioids?
A: Suzetrigine is a first-in-class, non-opioid analgesic that selectively inhibits the voltage-gated sodium channel NaV1.8.[1][2] Its mechanism is peripherally restricted, meaning it acts on pain-sensing neurons outside of the central nervous system (CNS).[3][4] Suzetrigine binds to the second voltage-sensing domain (VSD2) of the NaV1.8 channel, stabilizing it in a closed state and thereby preventing the transmission of pain signals to the brain.[4][5][6]
In contrast, opioids (like morphine or hydrocodone) primarily act on G-protein coupled receptors (mu, delta, and kappa) located in the CNS and peripheral nervous system.[7][8] Their activation leads to the inhibition of neurotransmitter release and a reduction in neuronal excitability, which blocks pain perception but also leads to CNS-related side effects and the potential for addiction.[9][10] Suzetrigine's selective, peripheral mechanism avoids these centrally-mediated effects.[11][12]
Q2: How does Suzetrigine's clinical efficacy in acute pain compare quantitatively to opioids?
A: In Phase 3 clinical trials for moderate-to-severe acute pain following abdominoplasty and bunionectomy surgeries, Suzetrigine demonstrated a statistically significant reduction in pain compared to placebo.[2][13][14] However, it did not meet the key secondary endpoint of demonstrating superiority over a low-dose opioid combination, hydrocodone bitartrate/acetaminophen (HB/APAP).[15][16][17] The effect size of Suzetrigine is often described as modest when compared to higher doses of opioids that might be used in clinical practice.[6][18] A network meta-analysis suggests that while there is no statistically significant difference between Suzetrigine and opioids in pain reduction, the confidence intervals are wide, indicating uncertainty.[19]
Q3: Why might a highly selective NaV1.8 inhibitor like Suzetrigine have a more modest effect size than opioids?
A: This is a key question for current research. Several hypotheses exist:
-
Pain Pathway Redundancy: Acute pain signaling is complex and involves multiple pathways and ion channels, not just NaV1.8. While NaV1.8 is a critical channel for pain transmission in peripheral neurons, other channels (like NaV1.7, NaV1.9) and mediators may also contribute significantly, especially in a post-surgical context.[20][21][22] Opioids, acting centrally, may dampen overall pain perception more broadly.
-
Incomplete Blockade: Even with a potent inhibitor, it's possible that not all NaV1.8 channels are blocked, or that the level of inhibition is insufficient to completely abolish the firing of all pain-signaling neurons.[20]
-
Central Sensitization: In some acute pain states, central sensitization can occur, where the CNS becomes hyperexcitable. A peripherally acting agent like Suzetrigine would not directly address this central component of pain. Opioids, by contrast, have direct effects within the CNS.
Q4: What are the primary avenues of research for improving Suzetrigine's analgesic effect?
A: The main strategy being explored is combination therapy.[21] By combining Suzetrigine with agents that target different pain mechanisms, it may be possible to achieve synergistic or additive analgesia. Potential combinations could include:
-
NSAIDs: To target the inflammatory component of pain.
-
Other Non-Opioid Analgesics: Agents acting on different ion channels or receptors.
-
Agents that Target Central Mechanisms: A low-dose, non-addictive centrally acting agent could complement Suzetrigine's peripheral action.
Quantitative Data Summary
The following table summarizes the primary efficacy endpoint from the Phase 3 pivotal trials of Suzetrigine in acute pain models.
| Trial | Treatment Group | Primary Endpoint: SPID48* (LS Mean Difference from Placebo) | 95% Confidence Interval | P-value |
| Abdominoplasty Surgery | Suzetrigine (VX-548) | 48.4 | 33.6, 63.1 | <0.0001 |
| Hydrocodone/APAP (HB/APAP) | Not reported as direct comparison to placebo in press releases. | - | - | |
| Bunionectomy Surgery | Suzetrigine (VX-548) | 29.3 | 14.0, 44.6 | 0.0002 |
| Hydrocodone/APAP (HB/APAP) | Not reported as direct comparison to placebo in press releases. | - | - | |
| *SPID48: Time-weighted Sum of the Pain Intensity Difference from 0 to 48 hours. A higher score indicates greater pain relief.[15][16][19] |
Visualizations: Pathways and Workflows
References
- 1. Pharmacology Update: Suzetrigine: A Novel NaV1.8 Sodium Channel Inhibitor for Acute Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzetrigine - Wikipedia [en.wikipedia.org]
- 4. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzetrigine: A Novel Non-Opioid Analgesic for Acute Pain Management—A Review [mdpi.com]
- 7. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Mechanisms of action of opioids (Chapter 31) - Anesthetic Pharmacology [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pshp.org [pshp.org]
- 15. Positive results From the VX 548 phase III program for the treatment of moderate-to-severe acute pain - Medthority [medthority.com]
- 16. hcplive.com [hcplive.com]
- 17. biopharmadive.com [biopharmadive.com]
- 18. icer.org [icer.org]
- 19. jmcp.org [jmcp.org]
- 20. pnas.org [pnas.org]
- 21. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 22. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control for high placebo response in Suzetrigine trials
Technical Support Center: Suzetrigine Clinical Trials
Welcome to the technical support center for researchers conducting clinical trials with Suzetrigine (VX-548). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute robust experiments, with a specific focus on strategies to manage and control for high placebo response.
Frequently Asked Questions (FAQs)
Q1: What is Suzetrigine and how does it work?
Suzetrigine is a first-in-class, non-opioid analgesic designed for the treatment of moderate-to-severe acute pain.[1][2] It functions as a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][3][4] These channels are primarily expressed in peripheral pain-sensing neurons (nociceptors), particularly in the dorsal root ganglia.[3][4][5][6] Unlike opioids that act on the central nervous system, Suzetrigine works peripherally by binding to the NaV1.8 channel's second voltage-sensing domain (VSD2), which stabilizes the channel in a closed state.[3][4] This allosteric mechanism tonically inhibits the channel, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[3][4] This targeted peripheral action is intended to provide pain relief without the addictive potential associated with opioids.[3][4][5]
Caption: Suzetrigine's peripheral mechanism of action on the NaV1.8 channel.
Q2: Why is a high placebo response a significant issue in Suzetrigine pain trials?
A high placebo response can mask the true therapeutic effect of a drug, making it difficult to demonstrate a statistically significant difference between the active treatment and placebo arms.[7][8] This is a recognized issue in pain trials and has been observed in Suzetrigine studies, particularly for neuropathic pain conditions like lumbosacral radiculopathy (LSR).[9][10][11] In a Phase 2 study for LSR, the Suzetrigine arm showed a clinically meaningful reduction in pain, but the placebo arm showed a nearly identical reduction, preventing the demonstration of a clear treatment benefit.[9][10] Such outcomes can lead to failed or inconclusive trials, risking the abandonment of potentially effective therapies and incurring significant financial loss.[7][12]
Table 1: Example of High Placebo Response in Suzetrigine Phase 2 LSR Trial
| Treatment Arm | Mean Change from Baseline in NPRS* at Week 12 |
| Suzetrigine | -2.02 |
| Placebo | -1.98 |
| Source: Vertex Pharmaceuticals, 2024.[10] | |
| *NPRS: Numeric Pain Rating Scale (0=no pain, 10=worst pain imaginable). |
Q3: What are the primary factors that contribute to a high placebo response?
The placebo response is a complex phenomenon driven by multiple psychosocial and physiological factors. Key contributors include:
-
Patient Expectations: Positive expectations about a treatment are a major driver of the placebo response.[13] Widespread media coverage of novel drugs can heighten these expectations.[14]
-
Therapeutic Environment: The supportive and structured environment of a clinical trial, including regular interaction with empathetic research staff, can itself produce a therapeutic effect.[8][13]
-
Natural History of the Condition: Some of the improvement seen in the placebo group can be due to the natural fluctuation or spontaneous remission of symptoms over time.[13]
-
Biased Reporting: Patients may consciously or unconsciously report symptom improvement to please researchers or because they expect to feel better. Training patients on how to accurately report their symptoms can help reduce this effect.[15]
-
Site Variability: Differences in how staff at various trial sites interact with patients can lead to significant variability in placebo response across sites.[9]
Caption: Key factors contributing to high placebo response in clinical trials.
Troubleshooting Guides: Experimental Protocols to Mitigate Placebo Response
Guide 1: Implementing a Placebo Lead-In Period
Issue: High variability in patient-reported outcomes early in the trial and difficulty distinguishing true drug effects from placebo effects.
Strategy: Use a placebo lead-in period to identify and potentially exclude subjects who exhibit a strong response to placebo before randomization. While single-blind lead-ins have shown inconsistent benefits, a double-blind, variable-duration lead-in may be more effective.[12][16][17]
Detailed Methodology:
-
Screening: All eligible participants enter a screening phase to confirm the diagnosis and baseline symptom severity.
-
Single-Blind Placebo Phase: All participants receive a placebo for a fixed period (e.g., 1-2 weeks). This phase helps acclimate participants to trial procedures and exclude those who are non-compliant.[12]
-
Define Responder Criteria: Establish a clear, pre-specified threshold for what constitutes a "placebo response." For example, a >30% reduction in the Numeric Pain Rating Scale (NPRS) from baseline.
-
Exclusion/Stratification: Participants who meet the placebo responder criteria are excluded from the subsequent randomization phase of the trial.[13] Alternatively, they can be stratified to ensure an even distribution of potential responders across treatment arms.
-
Randomization: Remaining participants (non-responders) are randomized to receive either Suzetrigine or a placebo in the double-blind treatment phase.
References
- 1. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzetrigine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cognivia.com [cognivia.com]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Suzetrigine phase II study shows significant pain reduction – Medthority [medthority.com]
- 11. patientcareonline.com [patientcareonline.com]
- 12. worldwide.com [worldwide.com]
- 13. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 14. Current and Emerging Technologies to Address the Placebo Response Challenge in CNS Clinical Trials: Promise, Pitfalls, and Pathways Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. A Model of Placebo Response in Antidepressant Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzetrigine and the Role of Rescue NSAID Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the novel analgesic, Suzetrigine. The following information addresses common questions and potential issues related to the co-administration of rescue Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established protocol for rescue medication in Suzetrigine clinical trials?
A1: In the pivotal Phase 3 clinical trials for Suzetrigine (brand name: Journavx), ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), was permitted as a rescue medication for inadequate pain control.[1][2] The protocol allowed for the administration of 400 mg of ibuprofen orally every 6 hours as needed for participants who requested additional pain relief.[1] In some studies, concomitant use of acetaminophen was also permitted.[3]
Q2: Why was a rescue NSAID included in the clinical trial design?
A2: The inclusion of a rescue analgesic is a standard and ethical practice in clinical trials for pain management.[4] It ensures that participants are not subjected to prolonged periods of inadequate pain relief, particularly when a placebo arm is included in the study design. The use of a rescue medication allows for the assessment of the primary analgesic's efficacy while providing an ethical "escape route" for pain management.
Q3: Is there a known direct interaction between Suzetrigine's mechanism of action and the COX-2 pathway targeted by NSAIDs?
A3: Suzetrigine is a selective inhibitor of the NaV1.8 sodium channel, which is crucial for the transmission of pain signals in the peripheral nervous system.[5][6] NSAIDs, on the other hand, primarily function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain.[7] While a direct molecular interaction between Suzetrigine and the COX-2 enzyme has not been documented, there is evidence of potential indirect interplay in pain signaling pathways. For instance, some research suggests that inflammatory mediators like TNF-α can modulate NaV1.8 expression, and that COX-2 inhibition can reduce this type of hypernociception.[8] This suggests that the two classes of drugs may address pain through complementary mechanisms.
Q4: For the purpose of my experiment, is it necessary to include a provision for rescue NSAIDs?
A4: The decision to include a rescue medication protocol depends on the specific objectives of your study.
-
Efficacy Studies: If the primary goal is to determine the standalone efficacy of Suzetrigine, a study design without rescue medication may be considered in early pre-clinical models. However, for clinical studies or animal studies involving significant pain, ethical considerations often necessitate a rescue protocol.
-
Comparative Studies: When comparing Suzetrigine to other analgesics or placebo, including a standardized rescue protocol is crucial for maintaining ethical standards and ensuring patient safety. The amount and frequency of rescue medication use can also serve as a secondary endpoint to measure the efficacy of the primary treatment.[4]
-
Mechanism of Action Studies: In studies focused on elucidating the specific signaling pathways of Suzetrigine, the introduction of an NSAID could confound the results. In such cases, carefully designed experiments with strict pain monitoring and ethical endpoints are necessary.
Troubleshooting Guides
This section provides troubleshooting for common experimental scenarios.
Scenario 1: High variability in rescue NSAID usage among subjects.
-
Possible Cause: Inconsistent pain models, subject-to-subject variability in pain perception, or differences in the underlying cause of pain.
-
Troubleshooting Steps:
-
Refine Pain Model: Ensure the experimental pain model (e.g., post-surgical pain, inflammatory pain model) is highly consistent across all subjects. For pre-clinical studies, this includes standardizing the injury or inflammatory insult.
-
Stratify Subjects: In clinical trials, consider stratifying patients based on baseline pain scores, type of surgical procedure, or other relevant demographic or clinical characteristics to reduce variability.
-
Standardize Administration: Ensure the timing and instructions for requesting rescue medication are clear and consistent for all participants.
-
Scenario 2: Difficulty in assessing the true efficacy of Suzetrigine due to rescue NSAID use.
-
Possible Cause: The potent effect of the rescue NSAID may be masking the therapeutic effect of Suzetrigine.
-
Troubleshooting Steps:
-
Time-to-Rescue Analysis: Use the time to first rescue medication request as a primary or key secondary endpoint. A longer time-to-rescue in the Suzetrigine group compared to placebo would indicate efficacy.[4]
-
Total Rescue Medication Consumption: Quantify the total dose of rescue NSAID consumed by each group over the study period. A lower consumption in the Suzetrigine group is an indicator of its analgesic effect.
-
Pain Scores Prior to Rescue: Analyze the pain scores immediately before the administration of rescue medication to assess the level of breakthrough pain.
-
Scenario 3: Unexpected adverse events in subjects receiving both Suzetrigine and a rescue NSAID.
-
Possible Cause: While no specific adverse interactions have been highlighted in major clinical trials, the possibility of additive or synergistic side effects should be considered. Common adverse reactions for Suzetrigine include pruritus, muscle spasms, and rash, while NSAIDs are associated with gastrointestinal and cardiovascular risks.[7][9]
-
Troubleshooting Steps:
-
Thorough Adverse Event Monitoring: Implement a robust system for monitoring and recording all adverse events, noting the timing in relation to the administration of both Suzetrigine and the rescue NSAID.
-
Dose Adjustment: If a potential interaction is suspected, consider protocols for reducing the dose of the rescue NSAID or Suzetrigine, if ethically and scientifically justifiable.
-
Pharmacovigilance Analysis: In larger studies, conduct a statistical analysis to determine if the incidence of specific adverse events is significantly higher in the group receiving combination therapy compared to those receiving Suzetrigine alone (if applicable in the study design).
-
Data Presentation
Table 1: Summary of Suzetrigine Efficacy Data from Phase 3 Trials
| Trial | Pain Model | Primary Endpoint (SPID48) vs. Placebo | Rescue Medication Protocol |
| NAVIGATE-1 | Bunionectomy | Statistically significant improvement | Ibuprofen 400 mg every 6 hours as needed |
| NAVIGATE-2 | Abdominoplasty | Statistically significant improvement | Ibuprofen 400 mg every 6 hours as needed |
SPID48: Sum of Pain Intensity Difference over 48 hours. Data synthesized from publicly available clinical trial information.
Table 2: Key Experimental Considerations for Investigating Suzetrigine with Rescue NSAIDs
| Experimental Phase | Key Consideration | Recommended Action |
| Pre-clinical | Establishing baseline efficacy | Use validated animal models of acute pain. Consider a design without rescue medication if ethically permissible and with clear humane endpoints. |
| Pre-clinical | Investigating synergy | Design studies with arms for Suzetrigine alone, NSAID alone, and combination therapy to assess for additive or synergistic effects. |
| Clinical (Phase 2) | Dose-finding and safety | Include a standardized rescue medication protocol. Monitor for any potential increase in adverse events in subjects receiving both drugs. |
| Clinical (Phase 3) | Confirming efficacy and safety | Employ a double-blind, placebo-controlled design with a clearly defined rescue medication protocol. Use time-to-rescue and total rescue medication consumed as key secondary endpoints. |
Experimental Protocols
Protocol: Assessing Analgesic Efficacy in a Post-Surgical Pain Model with Rescue Medication
-
Subject Selection: Recruit subjects scheduled for a standardized surgical procedure known to produce moderate-to-severe post-operative pain (e.g., bunionectomy).
-
Randomization: Following surgery, randomize subjects in a double-blind manner to receive either Suzetrigine, placebo, or an active comparator at predetermined intervals.
-
Pain Assessment: Instruct subjects to rate their pain intensity at regular, specified time points using a validated pain scale (e.g., 11-point Numeric Pain Rating Scale - NPRS).
-
Rescue Medication Protocol:
-
Inform subjects that they can request rescue medication (ibuprofen 400 mg) for pain at any time.
-
Record the exact time of each rescue medication request and administration.
-
Measure and record the subject's pain score immediately prior to the administration of the rescue dose.
-
-
Data Analysis:
-
Primary Endpoint: Compare the time-weighted sum of the pain intensity difference (SPID) over a 48-hour period between the treatment groups.
-
Secondary Endpoints:
-
Compare the median time to first rescue medication use.
-
Compare the total consumption of rescue medication.
-
Analyze the proportion of subjects in each group who did not require any rescue medication.
-
-
Mandatory Visualizations
Caption: Mechanism of action of Suzetrigine and NSAIDs in the pain pathway.
References
- 1. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approves Novel Non-Opioid Treatment for Moderate to Severe Acute Pain | FDA [fda.gov]
- 3. Suzetrigine, a Non-Opioid NaV1.8 Inhibitor With Broad Applicability for Moderate-to-Severe Acute Pain: A Phase 3 Single-Arm Study for Surgical or Non-Surgical Acute Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial designs and models for analgesic medications for acute pain in neonates, infants, toddlers, children, and adolescents: ACTTION recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzetrigine for Acute Pain · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 8. PKC–NF-κB are involved in CCL2-induced Nav1.8 expression and channel function in dorsal root ganglion neurons [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Suzetrigine, Hydrocodone, and Paracetamol for Acute Pain Management
This guide provides a detailed comparison of the novel non-opioid analgesic Suzetrigine with the established analgesics, hydrocodone (an opioid) and paracetamol. The analysis focuses on their distinct mechanisms of action, comparative efficacy derived from clinical trials, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these compounds.
Mechanisms of Action: A Tale of Three Pathways
The analgesic effects of Suzetrigine, hydrocodone, and paracetamol are achieved through fundamentally different biological pathways, targeting distinct components of the nervous system.
-
Suzetrigine (Journavx) : Suzetrigine is a first-in-class, highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3] This channel is predominantly expressed in peripheral pain-sensing neurons (nociceptors), including the dorsal root ganglia.[1][2][4] By binding to the channel's second voltage-sensing domain, Suzetrigine stabilizes it in a closed state, thereby blocking the transmission of pain signals from the periphery to the central nervous system (CNS).[2][5] This peripheral mechanism of action avoids direct effects on the CNS, which is a key differentiator from opioids.[1][3]
-
Hydrocodone : As a semi-synthetic opioid, hydrocodone exerts its analgesic effects primarily by acting as an agonist at mu-opioid receptors within the CNS.[6][7][8][9] This binding inhibits ascending pain pathways, altering the perception and response to pain.[7] The activation of these receptors also leads to the euphoria and respiratory depression commonly associated with opioids.[6][9] Hydrocodone is a prodrug that is metabolized in the liver by the CYP2D6 enzyme into its more potent active metabolite, hydromorphone, which also contributes to its analgesic effect.[8][10]
-
Paracetamol (Acetaminophen) : The mechanism of paracetamol is not fully elucidated but is understood to be primarily central.[11][12] The prevailing theory is that it inhibits the cyclooxygenase (COX) enzymes, particularly COX-2, within the CNS.[11][13][14] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and fever.[11] Unlike traditional NSAIDs, its peripheral anti-inflammatory effect is weak.[11] Other proposed mechanisms include the activation of descending serotonergic pathways and the action of a metabolite, AM404, on the endocannabinoid system.[12][13]
Comparative Efficacy Data
The efficacy of Suzetrigine has been evaluated in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials in patients with moderate-to-severe acute pain following abdominoplasty and bunionectomy.[15][16] The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), a standard measure of total pain relief over time.[16][17] The active comparator was a hydrocodone bitartrate/acetaminophen (HB/APAP) combination.[15]
| Efficacy Endpoint | Suzetrigine | Hydrocodone/APAP (5mg/325mg) | Placebo | Trial Population |
| SPID48 (LS Mean Difference vs. Placebo) | 48.4 (95% CI: 33.6 to 63.1) | Not Reported Directly vs. Placebo | - | Abdominoplasty[15][16] |
| SPID48 (LS Mean Difference vs. Placebo) | 29.3 (95% CI: 14.0 to 44.6) | Not Reported Directly vs. Placebo | - | Bunionectomy[15][16] |
| Superiority vs. HB/APAP on SPID48 | Not Achieved | - | - | Both Trials[15][16][17] |
| Median Time to Meaningful Pain Relief | 119 minutes | Not Reported | 480 minutes | Abdominoplasty[15][18] |
| Median Time to Meaningful Pain Relief | 240 minutes | Not Reported | 480 minutes | Bunionectomy[15][18] |
A larger SPID48 value indicates greater pain relief.[17] The trials demonstrated that Suzetrigine provided a statistically significant and clinically meaningful reduction in pain compared to placebo.[15][16] While Suzetrigine did not meet the secondary endpoint of superiority to the hydrocodone/acetaminophen combination, its pain reduction was similar.[15][17]
Experimental Protocols: Phase 3 Acute Pain Trials
The data presented above was generated from two methodologically similar Phase 3 trials (NAVIGATE 1 and NAVIGATE 2).[19]
Study Design:
-
Type: Randomized, double-blind, placebo- and active-controlled, multicenter trials.[15][20]
-
Population: Adults with moderate-to-severe acute pain (Numeric Pain Rating Scale [NPRS] score ≥4) following either abdominoplasty (n=1,118) or bunionectomy (n=1,073).[15]
-
Randomization: Patients were randomized to one of three treatment arms for a 48-hour period.[15][20]
Interventions:
-
Suzetrigine Group: An initial loading dose of 100 mg, followed by 50 mg every 12 hours.[15][20]
-
Active Comparator Group: Hydrocodone bitartrate/acetaminophen (HB/APAP) 5 mg/325 mg administered every 6 hours.[15][20]
-
Placebo Group: Placebo administered on a schedule matching the Suzetrigine dosing.[15]
Endpoints and Assessments:
-
Primary Efficacy Endpoint: The time-weighted sum of the pain intensity difference from baseline over 48 hours (SPID48), comparing Suzetrigine to placebo.[16][17] Pain intensity was self-reported by patients using an 11-point Numeric Pain Rating Scale (NPRS) at 19 scheduled timepoints.[16][17]
-
Key Secondary Endpoints:
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and vital signs throughout the treatment period.
Comparative Safety and Tolerability
The safety profiles of the three compounds reflect their distinct mechanisms. Suzetrigine's adverse events were generally mild to moderate and consistent with post-surgical settings.[18] As a non-opioid, it does not carry the risks of respiratory depression or addiction associated with hydrocodone.[1][9]
| Adverse Reaction (≥1% and > Placebo) | Suzetrigine | Hydrocodone/APAP | Placebo |
| Pruritus (Itching) | Yes[20] | - | No |
| Muscle Spasms | Yes[20] | - | No |
| Increased Blood Creatine Phosphokinase | Yes[20] | - | No |
| Rash | Yes[20] | - | No |
| Nausea/Vomiting | Lower incidence than opioids[21] | Common | - |
| Drowsiness/Sedation | Lower incidence than opioids[21] | Common | - |
| Constipation | Mild[1] | Common | - |
| Addiction Potential | No evidence[2][20] | High[9] | No |
Discontinuation rates due to adverse events in the pivotal trials were low: 0.6% in the Suzetrigine group, 0.6% in the HB/APAP group, and 0.2% in the placebo group.[20]
Conclusion
Suzetrigine, hydrocodone, and paracetamol represent three distinct classes of analgesics with divergent mechanisms, efficacy profiles, and safety concerns.
-
Suzetrigine offers a novel, peripherally-acting, non-opioid mechanism by selectively inhibiting NaV1.8 channels. Clinical data demonstrates its efficacy is comparable to a common hydrocodone/acetaminophen combination for acute postoperative pain, with a favorable safety profile that lacks opioid-associated risks like addiction and respiratory depression.
-
Hydrocodone remains a potent analgesic for moderate-to-severe pain through its central action on mu-opioid receptors. Its use is limited by a significant side effect burden and a high potential for abuse and dependence.
-
Paracetamol is a widely used analgesic for mild-to-moderate pain, acting primarily within the CNS. While generally safe at therapeutic doses, its efficacy may be less pronounced than that of Suzetrigine or hydrocodone for severe acute pain.
For the research and drug development community, Suzetrigine represents a significant advancement, validating the NaV1.8 channel as a viable non-addictive target for pain management and offering a promising alternative to opioids in the acute pain setting.
References
- 1. Suzetrigine - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzetrigine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Oral Opioids (Hydrocodone, Oxycodone, Hydromorphone, Morphine) | Pain Management Education at UCSF [pain.ucsf.edu]
- 8. scitechnol.com [scitechnol.com]
- 9. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 10. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Paracetamol - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journavxhcp.com [journavxhcp.com]
- 18. drugtopics.com [drugtopics.com]
- 19. ajmc.com [ajmc.com]
- 20. ajmc.com [ajmc.com]
- 21. floridiananesthesiaservices.com [floridiananesthesiaservices.com]
Suzetrigine vs. Standard-of-Care: A Head-to-Head Clinical Trial Comparison for Acute Pain Management
An objective analysis of the efficacy and safety of the novel NaV1.8 inhibitor, Suzetrigine (VX-548), in direct comparison to standard-of-care opioid-based therapy for moderate-to-severe acute pain. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of pivotal Phase 3 clinical trial data, detailed experimental methodologies, and a visual representation of the drug's mechanism of action.
Executive Summary
Suzetrigine, a first-in-class, selective sodium channel NaV1.8 inhibitor, has been developed as a non-opioid alternative for the management of acute pain.[1][2] Pivotal Phase 3 clinical trials have evaluated its efficacy and safety against a standard-of-care combination of hydrocodone bitartrate and acetaminophen (HB/APAP).
The clinical program demonstrated that Suzetrigine was superior to placebo in providing pain relief.[3][4] However, in a head-to-head comparison, Suzetrigine did not demonstrate superiority over HB/APAP in the primary endpoint of the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48).[2][3] Suzetrigine did, however, show a favorable safety profile, with a lower incidence of adverse events compared to both placebo and the active comparator.[5][6]
Efficacy Data Summary
The following tables summarize the key efficacy endpoints from two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials in patients with moderate-to-severe acute pain following either abdominoplasty or bunionectomy.[6][7]
Table 1: Primary Efficacy Endpoint (SPID48) vs. Placebo and Active Comparator
| Trial | Treatment Group | N | LS Mean SPID48 (SE) | LS Mean Difference vs. Placebo (95% CI) | P-value vs. Placebo | LS Mean Difference vs. HB/APAP (95% CI) |
| Abdominoplasty (NAVIGATE 2) | Suzetrigine | 447 | 118.4 (4.3) | 48.4 (33.6, 63.1) | <0.0001 | - |
| Placebo | 223 | 70.1 (6.1) | - | - | - | |
| HB/APAP | 448 | - | - | - | Not Met | |
| Bunionectomy (NAVIGATE 1) | Suzetrigine | 426 | 99.9 (4.5) | 29.3 (14.0, 44.6) | 0.0002 | - |
| Placebo | 216 | 70.6 (6.3) | - | - | - | |
| HB/APAP | 431 | - | - | - | Not Met |
SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. A higher score indicates greater pain relief.[8] SE: Standard Error; LS Mean: Least Squares Mean; CI: Confidence Interval.[6][7]
Table 2: Key Secondary Efficacy Endpoints
| Trial | Endpoint | Suzetrigine | Placebo | HB/APAP | P-value (Suzetrigine vs. Placebo) |
| Abdominoplasty (NAVIGATE 2) | Median Time to ≥2-point NPRS Reduction (minutes) | 119 | 480 | - | <0.0001 |
| Mean Change from Baseline in NPRS at 48 hours | -3.4 | -2.6 | -3.6 | - | |
| Bunionectomy (NAVIGATE 1) | Median Time to ≥2-point NPRS Reduction (minutes) | 240 | 480 | - | 0.0016 |
| Mean Change from Baseline in NPRS at 48 hours | -3.4 | -2.6 | -3.6 | - |
NPRS: Numeric Pain Rating Scale (0=no pain, 10=worst possible pain).[8]
Safety Data Summary
Suzetrigine was generally well-tolerated in the Phase 3 trials, with a lower incidence of adverse events compared to both placebo and HB/APAP.[5]
Table 3: Incidence of Adverse Events (AEs)
| Trial | Treatment Group | Participants with any AE (%) | Mild AEs (%) | Moderate AEs (%) | Severe AEs (%) |
| Abdominoplasty (NAVIGATE 2) | Suzetrigine | 50.0 | 29.2 | 18.5 | 1.8 |
| Placebo | 56.3 | 32.4 | 20.7 | 2.7 | |
| HB/APAP | 60.7 | 33.3 | 25.0 | 2.0 | |
| Bunionectomy (NAVIGATE 1) | Suzetrigine | 31.0 | 24.4 | 6.3 | 0.2 |
| Placebo | 35.2 | 28.2 | 6.9 | 0.0 | |
| HB/APAP | 41.8 | 31.1 | 9.7 | 0.9 |
The most common adverse events (≥4% in any treatment group) were nausea, constipation, headache, and dizziness.[6][7]
Experimental Protocols
The efficacy and safety of Suzetrigine were evaluated in two pivotal Phase 3, randomized, double-blind, placebo- and active-controlled trials (NAVIGATE 1 and NAVIGATE 2).[6][7]
Study Design
Participants were randomized in a 2:2:1 ratio to receive Suzetrigine, HB/APAP, or placebo for 48 hours.[3]
-
Suzetrigine Group: Received an initial oral dose of 100 mg, followed by 50 mg every 12 hours.[9]
-
HB/APAP Group: Received hydrocodone bitartrate 5 mg / acetaminophen 325 mg orally every 6 hours.[3]
-
Placebo Group: Received a matching placebo orally.[9]
Key Inclusion Criteria
-
Adults (18-80 years) scheduled for either a full abdominoplasty or a primary unilateral bunionectomy with distal first metatarsal osteotomy and internal fixation.[6][7]
-
Participants reported moderate to severe pain on the Verbal Categorical Rating Scale (VRS) and a pain score of ≥4 on the Numeric Pain Rating Scale (NPRS).[6][7]
Key Exclusion Criteria
-
History of prior surgery for the same condition.[10]
-
Use of any analgesic medications within a specified period before the first dose of the study drug.
Endpoints
-
Primary Endpoint: The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) for Suzetrigine compared to placebo.[3]
-
Key Secondary Endpoints:
Mechanism of Action and Experimental Workflow
Suzetrigine is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[2] This channel is preferentially expressed in peripheral nociceptors and dorsal root ganglia, playing a key role in pain signal transmission.[2] By selectively blocking NaV1.8, Suzetrigine aims to reduce pain without the central nervous system side effects associated with opioids.
Caption: Suzetrigine's selective blockade of NaV1.8 channels on peripheral nociceptors.
Caption: Workflow of the Phase 3 pivotal trials for Suzetrigine in acute pain.
References
- 1. Vertex Announces Advancements of Suzetrigine (VX-548) in Acute and Neuropathic Pain | Vertex Pharmaceuticals [investors.vrtx.com]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anesthesiaexperts.com [anesthesiaexperts.com]
- 5. drugtopics.com [drugtopics.com]
- 6. vrtxmedical.com [vrtxmedical.com]
- 7. vrtxmedical.com [vrtxmedical.com]
- 8. journavxhcp.com [journavxhcp.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ichgcp.net [ichgcp.net]
Suzetrigine Demonstrates Superiority Over Placebo in Pivotal Phase 3 Acute Pain Trials
For Immediate Release
BOSTON – Suzetrigine (VX-548), an investigational, first-in-class, selective NaV1.8 inhibitor, has demonstrated statistically significant and clinically meaningful superiority over placebo in reducing moderate-to-severe acute pain in two pivotal Phase 3 trials. The trials, conducted in patients following abdominoplasty and bunionectomy, met their primary endpoint, showcasing the potential of Suzetrigine as a novel non-opioid analgesic for acute pain management.
The comprehensive data from these trials underscore Suzetrigine's efficacy and a favorable safety profile compared to placebo. This guide provides a detailed comparison of Suzetrigine's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
Efficacy in Acute Pain: A Quantitative Comparison
Suzetrigine's efficacy was primarily assessed using the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48), as measured by the Numeric Pain Rating Scale (NPRS). A higher SPID48 score indicates greater pain relief.
Primary Endpoint Analysis
In both the abdominoplasty and bunionectomy trials, Suzetrigine demonstrated a statistically significant improvement in the primary endpoint of SPID48 compared to placebo.[1][2][3]
Table 1: Primary Efficacy Endpoint - SPID48 (Least Squares Mean Difference from Placebo)
| Surgical Model | LS Mean Difference in SPID48 (Suzetrigine vs. Placebo) | 95% Confidence Interval | p-value |
| Abdominoplasty | 48.4 | 33.6, 63.1 | <0.0001 |
| Bunionectomy | 29.3 | 14.0, 44.6 | 0.0002 |
Source: Vertex Pharmaceuticals, ANESTHESIOLOGY 2024.[1][2][3]
A direct comparison of the mean SPID48 values across the treatment arms further illustrates Suzetrigine's analgesic effect.
Table 2: Mean SPID48 by Treatment Arm
| Surgical Model | Suzetrigine (Mean SPID48) | Placebo (Mean SPID48) | Hydrocodone/Acetaminophen (Mean SPID48) |
| Abdominoplasty | 118.4 | 70.1 | 111.8 |
| Bunionectomy | 99.9 | 70.6 | 120.1 |
Source: Vertex Pharmaceuticals Phase 3 Program Results.[4]
Secondary Endpoint: Time to Meaningful Pain Relief
Suzetrigine also demonstrated a more rapid onset of meaningful pain relief, defined as a ≥2-point reduction in NPRS from baseline, compared to placebo.[3]
Table 3: Median Time to Meaningful Pain Relief
| Surgical Model | Suzetrigine (Median Time) | Placebo (Median Time) | p-value (vs. Placebo) |
| Abdominoplasty | 119 minutes | 480 minutes | <0.0001 |
| Bunionectomy | 240 minutes | 480 minutes | 0.0016 |
Source: Vertex Pharmaceuticals Phase 3 Program Results.[5]
Safety and Tolerability Profile
Across the Phase 3 program, Suzetrigine was generally well-tolerated, with a lower incidence of adverse events compared to both placebo and the active comparator, hydrocodone/acetaminophen (HB/APAP).[6][7]
Table 4: Incidence of Adverse Events (AEs)
| Surgical Model | Suzetrigine | Placebo | Hydrocodone/Acetaminophen |
| Abdominoplasty | 50.0% | 56.3% | 60.7% |
| Bunionectomy | 31.0% | 35.2% | 41.8% |
Source: Vertex Pharmaceuticals Phase 3 Program Results.[6]
The most common adverse events were generally mild to moderate in severity.
Table 5: Common Adverse Events (Incidence ≥5% in any treatment group)
| Adverse Event | Suzetrigine | Placebo | Hydrocodone/Acetaminophen |
| Nausea | 8.2% | 10.6% | 14.4% |
| Headache | 4.9% | 9.3% | 10.4% |
| Constipation | 3.5% | 4.2% | 5.1% |
| Dizziness | 3.5% | 5.1% | 5.3% |
Source: Vertex Pharmaceuticals Phase 3 Program Results.[7]
Experimental Protocols
Pivotal Phase 3 Trial Design
The efficacy and safety of Suzetrigine were evaluated in two randomized, double-blind, placebo- and active-controlled Phase 3 trials in patients with moderate-to-severe acute pain following specific surgical procedures.
-
Patient Population: Adult patients (18-80 years) experiencing moderate-to-severe acute pain (NPRS score ≥ 4) after either abdominoplasty or bunionectomy.
-
Treatment Arms:
-
Randomization: Patients were randomized in a 2:1:2 ratio to receive Suzetrigine, placebo, or HB/APAP.
-
Primary Endpoint: The time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[2]
-
Pain Assessment: Pain intensity was measured using an 11-point Numeric Pain Rating Scale (NPRS), where 0 represents "no pain" and 10 represents the "worst pain imaginable." Pain assessments were performed at scheduled timepoints over the 48-hour treatment period.[2]
-
SPID48 Calculation: The SPID is calculated by determining the pain intensity difference between the NPRS score at each scheduled timepoint and the baseline score. Each difference is then multiplied by the time interval since the last measurement. These time-weighted differences are summed over the 48-hour period to provide a cumulative measure of pain relief.[2]
Mechanism of Action: Selective Inhibition of NaV1.8
Suzetrigine's novel mechanism of action targets the NaV1.8 voltage-gated sodium channel, which is highly expressed in peripheral pain-sensing neurons (nociceptors) and plays a crucial role in pain signal transmission.
Caption: Suzetrigine's mechanism of action in the peripheral nervous system.
Phase 3 Trial Workflow
The pivotal Phase 3 trials for Suzetrigine in acute pain followed a structured workflow from patient screening to data analysis.
Caption: Workflow of the pivotal Phase 3 acute pain trials for Suzetrigine.
References
- 1. drugtopics.com [drugtopics.com]
- 2. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vertex Unveils Full Phase III Data for Non-Opioid Pain Candidate, Touts Safety Profile - BioSpace [biospace.com]
- 7. Vertex Announces Positive Results From the VX-548 Phase 3 Program for the Treatment of Moderate-to-Severe Acute Pain | Vertex Pharmaceuticals [investors.vrtx.com]
Suzetrigine: A Comparative Analysis of Onset of Action for Acute Pain Management
For Immediate Release
BOSTON – Suzetrigine (VX-548), a first-in-class, selective NaV1.8 inhibitor, demonstrates a rapid onset of action for the treatment of moderate-to-severe acute pain. Clinical trial data from the pivotal Phase 3 program show a median time to meaningful pain relief of approximately 2 hours in patients following abdominoplasty and 4 hours in patients after bunionectomy.[1][2][3][4] This guide provides a comparative assessment of Suzetrigine's onset of action against commonly used analgesics, supported by a review of experimental data and methodologies for researchers, scientists, and drug development professionals.
Comparative Onset of Action: Suzetrigine vs. Other Analgesics
The onset of meaningful pain relief is a critical factor in the management of acute pain. The following table summarizes the median time to meaningful pain relief for Suzetrigine and other widely used oral and intravenous analgesics, as reported in clinical trials for acute pain models.
| Analgesic Class | Medication | Route of Administration | Pain Model | Median Time to Meaningful Pain Relief (Minutes) |
| NaV1.8 Inhibitor | Suzetrigine | Oral | Abdominoplasty | ~120 [1][2][3][4] |
| Bunionectomy | ~240 [1][2][3][4] | |||
| NSAIDs | Ibuprofen Arginine | Oral | Dental Pain | 24 - 56[5][6] |
| Ibuprofen | Oral | Dental Pain | 48.62 - 61.86[7] | |
| Ketorolac | Intravenous | Postoperative Pain | Data on "meaningful pain relief" is limited; however, onset of analgesia is reported to be rapid (30-60 minutes).[8] | |
| Non-Opioid Analgesic | Acetaminophen (effervescent) | Oral | Dental Pain | 45[9][10] |
| Acetaminophen (tablet) | Oral | Dental Pain | 60[9][10] | |
| Opioids | Oxycodone (immediate-release) | Oral | Postoperative Pain | ~60[11] |
| Oxycodone (controlled-release) | Oral | Postoperative Pain | 46[5] |
In-Depth Analysis of Onset of Action
Suzetrigine's novel mechanism of action, the selective inhibition of the NaV1.8 sodium channel in the peripheral nervous system, offers a distinct approach to pain management. This targeted peripheral action contrasts with the central nervous system effects of opioids and the systemic anti-inflammatory action of NSAIDs.
Clinical data from the NAVIGATE-1 (bunionectomy) and NAVIGATE-2 (abdominoplasty) Phase 3 trials indicate that Suzetrigine provides a statistically significant and clinically meaningful reduction in pain compared to placebo.[1][2][3][4] The median time to a ≥2-point reduction on the Numeric Pain Rating Scale (NPRS) was 119 minutes in the abdominoplasty trial and 240 minutes in the bunionectomy trial.[1]
In comparison, fast-acting formulations of ibuprofen, such as ibuprofen arginine, have demonstrated a median time to meaningful pain relief in the range of 24 to 56 minutes in dental pain models.[5][6] Standard ibuprofen formulations show a slightly longer onset, with median times to meaningful pain relief of approximately 49 to 62 minutes in similar studies.[7] For acetaminophen, effervescent formulations have been shown to provide meaningful pain relief at a median of 45 minutes, compared to 60 minutes for standard tablets in a dental pain model.[9][10]
Intravenous analgesics, such as ketorolac, are generally expected to have a rapid onset of action, with perceptible pain relief often occurring within 30 to 60 minutes.[8] However, specific data on the median time to meaningful pain relief for IV ketorolac is not as consistently reported in the literature.
Opioids like oxycodone, when administered in immediate-release oral formulations, have a median time to meaningful pain relief of approximately one hour.[11] Controlled-release formulations of oxycodone have also shown a relatively rapid onset, with a median time of 46 minutes in a postoperative pain study.[5]
It is crucial to consider that the onset of action can be influenced by the specific pain model, the formulation of the drug, and the definition of "meaningful pain relief" used in a clinical trial.
Experimental Protocols
A summary of the methodologies employed in the key clinical trials is provided below to facilitate a comprehensive understanding of the presented data.
Suzetrigine (Pivotal Phase 3 Trials: NCT04891132 & NCT04891145)
-
Study Design: Randomized, double-blind, placebo- and active-controlled trials.[1][4]
-
Patient Population: Adults aged 18 to 80 years with moderate-to-severe acute pain (NPRS score ≥4) following either abdominoplasty or bunionectomy.[1][4]
-
Intervention: Suzetrigine (100 mg loading dose, followed by 50 mg every 12 hours), hydrocodone bitartrate/acetaminophen (5 mg/325 mg every 6 hours), or placebo.[4]
-
Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48) compared to placebo.[4]
-
Key Secondary Endpoint for Onset of Action: Time to a ≥2-point reduction in NPRS from baseline compared to placebo.[4]
Comparator Analgesic Trials (General Methodology)
-
Study Design: Typically randomized, double-blind, placebo-controlled, parallel-group studies.[5][7][12]
-
Pain Model: Commonly the postoperative dental pain model (e.g., third molar extraction) is used for oral analgesics due to its consistent and reproducible pain trajectory.[7][12] Postoperative pain models following other surgeries (e.g., orthopedic, gynecological) are also utilized.[5][8]
-
Patient Population: Generally healthy adults experiencing moderate-to-severe postoperative pain.
-
Pain Assessment: Pain intensity is frequently measured using an 11-point Numeric Pain Rating Scale (NPRS) or a 100-mm Visual Analog Scale (VAS). Pain relief may be assessed using a categorical scale.[7][12]
-
Onset of Action Measurement: The two-stopwatch method is a common technique where patients record the time to "perceptible" pain relief and the time to "meaningful" pain relief.[7][12]
Signaling Pathway of Suzetrigine
Suzetrigine's mechanism of action is distinct from traditional analgesics. It selectively targets the NaV1.8 voltage-gated sodium channel, which is preferentially expressed in peripheral nociceptive (pain-sensing) neurons. By binding to this channel, Suzetrigine stabilizes it in a closed state, thereby inhibiting the propagation of pain signals from the periphery to the central nervous system. This targeted peripheral mechanism is designed to provide pain relief without the central nervous system side effects associated with opioids.
Conclusion
Suzetrigine presents a novel, non-opioid analgesic with a rapid onset of action for the management of acute pain. Its median time to meaningful pain relief is comparable to or faster than some standard oral analgesics. The distinct peripheral mechanism of action offers a promising therapeutic alternative, potentially reducing the reliance on centrally acting agents like opioids. Further research and real-world evidence will continue to define its role in the clinical management of acute pain.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzetrigine, a Nonopioid Na V 1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Benefits of Ibuprofen Arginine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Review of oral oxymorphone in the management of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Suzetrigine: Long-Term Safety and Efficacy in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Suzetrigine (brand name: Journavx), a first-in-class, non-opioid analgesic, has recently gained FDA approval for the treatment of moderate-to-severe acute pain.[1][2] Its novel mechanism of action, selectively targeting the NaV1.8 sodium channel in the peripheral nervous system, presents a promising alternative to traditional pain management strategies.[3][4][5] This guide provides a comprehensive comparison of Suzetrigine with established alternatives, focusing on long-term safety and efficacy across diverse patient populations, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Targeted Approach to Pain Relief
Suzetrigine exerts its analgesic effect by selectively inhibiting the voltage-gated sodium channel 1.8 (NaV1.8). These channels are predominantly expressed in peripheral pain-sensing neurons (nociceptors) and are crucial for the transmission of pain signals to the central nervous system. By binding to NaV1.8, Suzetrigine stabilizes the channel in a closed state, thereby preventing the influx of sodium ions that initiate and propagate pain signals. This targeted peripheral action contrasts with the central nervous system effects of opioids, potentially reducing the risk of addiction and other central side effects.[3][4][5][6]
References
- 1. droracle.ai [droracle.ai]
- 2. bmjopen.bmj.com [bmjopen.bmj.com]
- 3. Suzetrigine, a Nonopioid NaV1.8 Inhibitor for Treatment of Moderate-to-severe Acute Pain: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. Beyond opioids: FDA-approved suzetrigine offers hope for acute pain management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtopics.com [drugtopics.com]
Safety Operating Guide
Navigating the Safe Disposal of Suzetrigine: A Procedural Guide for Laboratory Professionals
As a novel, non-opioid analgesic, suzetrigine (brand name JOURNAVX®) represents a significant advancement in pain management.[1][2][3] For researchers, scientists, and drug development professionals, understanding the proper handling and disposal of this compound is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of suzetrigine, aligning with established safety protocols and regulatory compliance.
Core Principles of Suzetrigine Disposal
Suzetrigine, a selective sodium channel blocker, requires careful management throughout its lifecycle in a laboratory setting.[3][4] Adherence to official regulations is mandatory for its disposal.[5][6] It is crucial to prevent the release of suzetrigine into the environment, meaning it must not be disposed of with household garbage or discharged into sewage systems.[5][6]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of suzetrigine involves a systematic approach to minimize risk and ensure compliance.
-
Initial Assessment and Collection:
-
Identify all forms of suzetrigine waste, including unused product, contaminated labware (e.g., vials, pipettes, gloves), and solutions.
-
Collect and segregate suzetrigine waste into designated, suitable, and closed containers.[6] These containers should be clearly labeled as "Suzetrigine Waste" or with a similar identifier.
-
-
Packaging and Storage:
-
Ensure waste containers are tightly sealed to prevent leakage or spillage.
-
Store the sealed containers in a cool, well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[7]
-
Keep the waste containers away from sources of ignition.[5][6]
-
-
Final Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]
-
Do not flush suzetrigine down the toilet or dispose of it in regular trash.
-
For unused medication in a clinical or household setting, a medicine take-back program is a viable option.
-
-
Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with suzetrigine by scrubbing with alcohol.[7]
-
Dispose of all contaminated cleaning materials as suzetrigine waste.
-
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of suzetrigine in a laboratory setting.
Caption: Workflow for the proper disposal of Suzetrigine.
Mechanism of Action: NaV1.8 Inhibition
Suzetrigine functions by selectively inhibiting the NaV1.8 voltage-gated sodium channel, which is crucial for pain signal transmission in peripheral nerves.[1][3][4] This targeted mechanism avoids the central nervous system effects associated with opioids.[2][4]
Caption: Mechanism of action of Suzetrigine as a NaV1.8 inhibitor.
Safety and Handling Precautions
Proper handling of suzetrigine is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes key safety data.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety goggles with side-shields), and impervious clothing.[5][7][8] |
| Engineering Controls | Use only in a well-ventilated area or outdoors. Ensure adequate ventilation and provide an accessible safety shower and eye wash station.[5][7] |
| Handling Procedures | Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][8] |
| First Aid: Skin Contact | If on skin, wash with plenty of water. Remove contaminated clothing and wash it before reuse.[7][8] |
| First Aid: Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] |
| Spill Management | Prevent further leakage or spillage. Keep the product away from drains or water courses. Absorb solutions with liquid-binding material and dispose of contaminated material properly.[7][8] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Store at room temperature, away from excess heat and moisture.[7][9] |
By adhering to these detailed procedures and safety precautions, laboratory professionals can manage suzetrigine responsibly, ensuring both personal safety and environmental integrity.
References
- 1. Between promise and peril: role of suzetrigine as a non-opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Approves the First Non-Opioid Pain Medicine in 20 Years | TIME [time.com]
- 3. dovepress.com [dovepress.com]
- 4. Suzetrigine - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Suzetrigine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
